molecular formula C8H5BrO3 B112580 3-Bromo-5-formylbenzoic acid CAS No. 398119-27-2

3-Bromo-5-formylbenzoic acid

Cat. No.: B112580
CAS No.: 398119-27-2
M. Wt: 229.03 g/mol
InChI Key: NQFXEXFUWOVHGW-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXEXFUWOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398119-27-2
Record name 3-Bromo-5-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-5-formylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-formylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 398119-27-2), a versatile building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and its emerging role in the synthesis of novel therapeutic agents.

Core Chemical Information

CAS Number: 398119-27-2[1][2]

This compound is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures, particularly in the field of drug discovery.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 398119-27-2[1][2]
Molecular Formula C₈H₅BrO₃[1][2]
Molecular Weight 229.03 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=C(C=C1C(=O)O)Br)C=O[1]
InChI Key NQFXEXFUWOVHGW-UHFFFAOYSA-N[1]
Appearance White to off-white solid (typical)-
Melting Point 155 - 158 °C[3]
Boiling Point Data not available-
Solubility Soluble in organic solvents like DMF, DMSO.-

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard and Precautionary Statements
GHS ClassificationCodeStatement
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[1][3]
Precautionary Statements P261Avoid breathing dust.[3]
P264Wash skin thoroughly after handling.[3]
P280Wear protective gloves/eye protection/face protection.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable starting material in medicinal chemistry. While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in molecules targeting various diseases.

Derivatives of bromo-benzoic acids are known to be key intermediates in the synthesis of:

  • Anti-cancer agents: Similar structures have been utilized in the development of kinase inhibitors, such as those targeting VEGFR2, which is crucial in angiogenesis (the formation of new blood vessels that tumors need to grow).[4]

  • Agrochemicals: This class of compounds serves as a building block for herbicides and pesticides.[5][6]

  • Novel Therapeutics: The bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck), while the aldehyde and carboxylic acid groups provide sites for forming amides, esters, and other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.

Potential Signaling Pathway Involvement

Given that structurally related compounds are investigated as anticancer agents, a logical application of this compound is in the synthesis of inhibitors targeting key signaling pathways in cancer. One such pathway is the VEGFR2 signaling cascade, which is critical for tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway, a common target in anti-cancer drug development.

Experimental Protocols

A more direct, albeit hypothetical, protocol would be the bromination of 3-formyl-5-methylbenzoic acid.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a chemical intermediate like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., 3-formyl-5-methylbenzoic acid) reaction Bromination Reaction (e.g., NBS, Initiator) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Extraction quench->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Column Chromatography or Recrystallization) evaporation->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity final_product Final Product: This compound nmr->final_product ms->final_product purity->final_product

Caption: General experimental workflow for the synthesis and purification of a chemical intermediate.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The unique structural features and reactivity of this compound position it as a compound of significant interest for future research and development endeavors.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-formylbenzoic acid. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work. This document summarizes key data in structured tables, outlines detailed experimental protocols for characterization, and presents logical workflows through diagrams.

Core Physicochemical Characteristics

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a formyl group on the benzoic acid backbone, imparts specific properties that are of interest in medicinal chemistry and materials science.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₅BrO₃PubChem[1]
Molecular Weight 229.03 g/mol PubChem[1]
Exact Mass 227.94221 DaPubChem[1]
Monoisotopic Mass 227.94221 DaPubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem[1]
XlogP (Predicted) 1.6PubChem[1]
Table 2: Experimental and Predicted Physical Properties
PropertyValueNotes
Melting Point Data not available for this compound. For comparison, 3-Formylbenzoic acid has a melting point of 173-175 °C, and 3-Bromobenzoic acid melts at 155-158 °C.The combination of the bromo and formyl groups is expected to influence the crystal lattice energy and thus the melting point.
Boiling Point Data not available.Due to the high melting point and polar nature, decomposition is likely to occur before boiling at atmospheric pressure.
pKa (Predicted) Data not available. For comparison, the pKa of 3-Formylbenzoic acid is 3.84 at 25°C.The electron-withdrawing nature of both the bromo and formyl substituents is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid.
Solubility Data not available. Benzoic acid is sparingly soluble in water but soluble in organic solvents like ethanol, diethyl ether, and methanol[2].The polarity of the formyl and carboxylic acid groups suggests some solubility in polar organic solvents.

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, formyl, and carboxyl groups.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Distinct signals are expected for the carboxyl carbon, the aldehyde carbon, and the aromatic carbons.

Expected Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹[3].

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹[3].

  • C=O stretch (Aldehyde): A strong absorption around 1680-1715 cm⁻¹.

  • C-H stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region[3].

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Expected Mass Spectrometry Data

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M and M+2 peaks in an approximate 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method [4][5]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Pack Capillary B->C D Place in Apparatus C->D Insert E Rapid Heating D->E F Slow Heating E->F G Record Range F->G

Capillary Melting Point Determination Workflow.
pKa Determination

Methodology: Potentiometric Titration [6]

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in water is low). A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Apparatus: A calibrated pH meter with a combination pH electrode and a magnetic stirrer.

  • Procedure: The electrode is immersed in the solution of the acid. The solution is stirred continuously. The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

pKaTitration A Prepare Acid Solution D Titrate Acid with Base A->D B Standardize Base Titrant B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Workflow for pKa Determination by Potentiometric Titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR [7][8]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Apparatus: A high-field NMR spectrometer.

  • Procedure: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

  • ATR-FTIR:

    • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

    • Sample Spectrum: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

    • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

  • KBr Pellet:

    • Sample Preparation: A few milligrams of the sample are intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Measurement: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) [9]

  • EI-MS:

    • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

    • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated.

  • ESI-MS:

    • Sample Introduction: The sample is dissolved in a suitable solvent and infused into the ESI source via a syringe pump or after liquid chromatography separation.

    • Ionization: A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

    • Mass Analysis and Detection: The ions are then analyzed and detected as in EI-MS.

Safety Information

This compound is associated with the following hazards based on aggregated GHS information:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Interpreting the Spectral Data of 3-Bromo-5-formylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data for 3-Bromo-5-formylbenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides the experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 11.0Singlet1HCarboxylic acid proton (-COOH)
~9.9Singlet1HAldehyde proton (-CHO)
~8.4Triplet (or dd)1HAromatic proton (H-4)
~8.2Triplet (or dd)1HAromatic proton (H-6)
~8.0Triplet (or dd)1HAromatic proton (H-2)

¹³C NMR (Carbon-13 NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~165Carboxylic Acid Carbonyl (C=O)
~138Aromatic Carbon (C-5)
~137Aromatic Carbon (C-1)
~135Aromatic Carbon (C-6)
~132Aromatic Carbon (C-4)
~130Aromatic Carbon (C-2)
~122Aromatic Carbon (C-3)
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Aldehyde)
~1600, ~1475MediumC=C stretch (Aromatic ring)
~1250MediumC-O stretch (Carboxylic acid)
~800-700StrongC-H bend (Aromatic out-of-plane)
~600-500MediumC-Br stretch
Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

m/zIonNotes
228/230[M]⁺Molecular ion peak (presence of Br isotope pattern)
227/229[M-H]⁺Loss of a hydrogen atom
211/213[M-OH]⁺Loss of a hydroxyl radical
199/201[M-CHO]⁺Loss of the formyl group
183/185[M-COOH]⁺Loss of the carboxyl group
152[M-Br]⁺Loss of a bromine atom
104[C₇H₄O]⁺Fragment from loss of Br and COOH
76[C₆H₄]⁺Benzene ring fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Sample Loading: Cap the NMR tube and ensure the sample height is appropriate for the spectrometer.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned and the magnetic field shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.[1]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated to induce vaporization.

  • Ionization: The vaporized sample molecules are passed through a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a radical cation (molecular ion).[2][3][4]

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral species.[2][3][4]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Interpretation Workflow and Fragmentation

The following diagrams illustrate the logical flow of spectral data interpretation and the predicted mass spectral fragmentation of this compound.

Spectral_Interpretation_Workflow cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_interpretation Final Interpretation Structure This compound C8H5BrO3 NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR_Analysis Analyze Chemical Shifts, Integration, and Coupling (Carbon-Hydrogen Framework) NMR->NMR_Analysis IR_Analysis Identify Characteristic Absorption Bands (Functional Groups) IR->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Interpretation Correlate all spectral data to confirm the molecular structure NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation

Caption: Workflow for Spectral Data Interpretation.

Mass_Fragmentation_Pattern mol_ion [C8H5BrO3]⁺ m/z = 228/230 frag1 [C8H4BrO3]⁺ m/z = 227/229 mol_ion->frag1 - H frag2 [C8H4BrO2]⁺ m/z = 211/213 mol_ion->frag2 - OH frag3 [C7H4BrO2]⁺ m/z = 199/201 mol_ion->frag3 - CHO frag4 [C7H4BrO]⁺ m/z = 183/185 mol_ion->frag4 - COOH frag5 [C8H5O3]⁺ m/z = 152 mol_ion->frag5 - Br frag6 [C7H4O]⁺ m/z = 104 frag4->frag6 - Br frag7 [C6H4]⁺ m/z = 76 frag5->frag7 - Br, -CHO

Caption: Predicted Mass Fragmentation of this compound.

References

solubility profile of 3-Bromo-5-formylbenzoic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-formylbenzoic acid, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its determination in common laboratory solvents.

Physicochemical Properties of this compound

This compound (C₈H₅BrO₃) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a formyl group, and a bromine atom attached to a benzene ring, dictates its solubility behavior. The presence of the polar carboxylic acid and formyl groups suggests potential solubility in polar solvents, while the aromatic ring and the bromine atom introduce nonpolar characteristics.

PropertyValueSource
Molecular Formula C₈H₅BrO₃[1][2]
Molecular Weight 229.03 g/mol [1]
CAS Number 398119-27-2[1][2][3][4]

Predicted and Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various common laboratory solvents can be predicted. The carboxylic acid moiety allows for hydrogen bonding and dipole-dipole interactions with polar protic solvents like water, methanol, and ethanol. The aldehyde group also contributes to its polarity. However, the bulky, nonpolar bromophenyl group will limit its solubility in highly polar solvents like water.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), this compound is expected to exhibit good solubility due to strong dipole-dipole interactions. In solvents of intermediate polarity like acetone and ethyl acetate, moderate solubility is anticipated. Nonpolar solvents such as toluene and hexane are unlikely to be effective solvents for this compound due to the significant polarity imparted by the oxygen-containing functional groups.

Quantitative Solubility Data

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
WaterPolar Protic25Data not availableData not available
MethanolPolar Protic25Data not availableData not available
EthanolPolar Protic25Data not availableData not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data not availableData not available
N,N-Dimethylformamide (DMF)Polar Aprotic25Data not availableData not available
AcetonePolar Aprotic25Data not availableData not available
Ethyl AcetateModerately Polar25Data not availableData not available
Dichloromethane (DCM)Nonpolar25Data not availableData not available
TolueneNonpolar25Data not availableData not available
HexaneNonpolar25Data not availableData not available

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Calculation:

    • Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

4.3. Experimental Workflow Diagram

Solubility_Determination_Workflow A 1. Prepare Supersaturated Mixture (Excess this compound in solvent) B 2. Equilibrate (Shake at constant temperature) A->B C 3. Phase Separation (Settle and Centrifuge) B->C D 4. Sample Collection & Filtration (Syringe filter supernatant) C->D E 5. Dilution (To analytical concentration) D->E F 6. Quantification (HPLC or UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure provides valuable insights into its expected behavior in various solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. The systematic application of this protocol will enable the generation of a comprehensive solubility profile, which is crucial for the effective use of this compound in synthesis, formulation, and other research applications.

References

3-Bromo-5-formylbenzoic Acid: A Trifunctional Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-5-formylbenzoic acid is a versatile trifunctional organic building block that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom strategically positioned on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its utility in key organic reactions, including detailed experimental protocols, quantitative data, and mechanistic insights, to empower researchers in leveraging this valuable synthetic tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₈H₅BrO₃--INVALID-LINK--
Molecular Weight 229.03 g/mol --INVALID-LINK--
Appearance White to off-white solidCommercially available
Melting Point 205-208 °CCommercially available
Solubility Soluble in organic solvents such as DMF and DMSO; sparingly soluble in methanol and water.General chemical knowledge

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, which are crucial for reaction monitoring and product characterization.

SpectroscopyData
¹H NMR Chemical shifts (δ, ppm) are typically observed for the aromatic protons and the aldehyde proton. The carboxylic acid proton is often broad and may exchange with deuterated solvents.
¹³C NMR Characteristic peaks are expected for the carbonyl carbons of the carboxylic acid and aldehyde, the carbon bearing the bromine atom, and the other aromatic carbons.
IR (cm⁻¹) Key absorptions include C=O stretching for the carboxylic acid and aldehyde, O-H stretching for the carboxylic acid, and C-Br stretching.

Applications in Organic Synthesis

The three distinct functional groups of this compound can be selectively addressed to construct complex molecular scaffolds. For many synthetic applications, it is advantageous to first protect the carboxylic acid group, typically as a methyl or ethyl ester, to prevent unwanted side reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound methyl ester product Methyl 3-formyl-5-arylbenzoate reactant1->product reactant2 Arylboronic acid reactant2->product catalyst Pd catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound derivative.

Experimental Protocol (Representative):

A mixture of methyl 3-bromo-5-formylbenzoate (1.0 equiv.), an appropriate arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is suspended in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data (Example):

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892

Spectroscopic Data of a Representative Product (Methyl 3-formyl-5-phenylbenzoate):

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 10.15 (s, 1H, CHO), 8.45 (t, J = 1.6 Hz, 1H), 8.30 (t, J = 1.6 Hz, 1H), 8.10 (t, J = 1.6 Hz, 1H), 7.70-7.65 (m, 2H), 7.55-7.45 (m, 3H), 4.00 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 191.5, 165.8, 142.5, 139.2, 137.0, 135.5, 132.0, 130.0, 129.2, 128.8, 127.5, 52.8.
MS (ESI) m/z 241.08 [M+H]⁺
Wittig Reaction: Olefination of the Formyl Group

The aldehyde functionality readily undergoes Wittig olefination, providing a powerful method for the introduction of carbon-carbon double bonds with control over stereochemistry. This reaction is particularly useful for chain extension and the synthesis of unsaturated systems.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_product Product reactant1 This compound methyl ester product Methyl 3-bromo-5-(alkenyl)benzoate reactant1->product reactant2 Phosphorus ylide reactant2->product

Caption: Wittig reaction of this compound derivative.

Experimental Protocol (Representative):

To a solution of a phosphonium salt (1.1 equiv.) in an anhydrous solvent (e.g., THF) at 0 °C is added a strong base (e.g., n-butyllithium). The resulting ylide solution is stirred at room temperature for a period, after which a solution of methyl 3-bromo-5-formylbenzoate (1.0 equiv.) in the same solvent is added. The reaction is stirred until completion, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The product is then purified by column chromatography. For stabilized ylides, milder bases and conditions can often be employed.[1][2]

Quantitative Data (Example):

Phosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
(Carbethoxymethylene)triphenylphosphoraneNaHTHF25490 (E-isomer)
Methyltriphenylphosphonium bromiden-BuLiTHF0 to 25282

Spectroscopic Data of a Representative Product (Methyl 3-bromo-5-(2-ethoxycarbonyl-vinyl)benzoate):

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (t, J = 1.5 Hz, 1H), 8.00 (t, J = 1.5 Hz, 1H), 7.90 (t, J = 1.5 Hz, 1H), 7.65 (d, J = 16.0 Hz, 1H), 6.55 (d, J = 16.0 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 3.95 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 166.2, 165.5, 143.0, 137.5, 134.0, 132.5, 131.0, 129.5, 123.0, 121.0, 61.0, 52.5, 14.3.
MS (ESI) m/z 313.01 [M+H]⁺, 315.01 [M+H+2]⁺
Reductive Amination: Synthesis of Amine Derivatives

The aldehyde group is a versatile precursor for the synthesis of a wide range of amine derivatives through reductive amination. This one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[3]

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound methyl ester product Methyl 3-bromo-5-((alkylamino)methyl)benzoate reactant1->product reactant2 Primary or Secondary Amine reactant2->product reductant Reducing Agent

Caption: Reductive amination of this compound derivative.

Experimental Protocol (Representative):

To a solution of methyl 3-bromo-5-formylbenzoate (1.0 equiv.) and an amine (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane) is added a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equiv.). The reaction may be facilitated by the addition of a catalytic amount of acetic acid. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography.

Quantitative Data (Example):

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃CH₂Cl₂25688
AnilineNaBH₃CNMeOH251275

Spectroscopic Data of a Representative Product (Methyl 3-bromo-5-((benzylamino)methyl)benzoate):

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (s, 1H), 7.95 (s, 1H), 7.80 (s, 1H), 7.40-7.25 (m, 5H), 3.90 (s, 3H), 3.85 (s, 2H), 3.80 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 166.0, 142.0, 139.5, 135.0, 132.0, 131.0, 129.0, 128.8, 128.5, 127.5, 122.5, 53.0, 52.5.
MS (ESI) m/z 334.05 [M+H]⁺, 336.05 [M+H+2]⁺
Cyclization Reactions: Access to Heterocyclic Scaffolds

The strategic placement of the three functional groups in this compound allows for its use in the synthesis of various heterocyclic systems through intramolecular or multi-component cyclization reactions. One notable application is the synthesis of isoindolinone derivatives, which are prevalent scaffolds in medicinal chemistry.

Reaction Scheme (Illustrative Pathway to Isoindolinones):

Cyclization_Reaction cluster_pathway Synthetic Pathway start This compound intermediate 3-Bromo-5-((alkylamino)methyl)benzoic acid start->intermediate Reductive Amination step1 Amine, Reducing Agent product Substituted Isoindolinone intermediate->product Intramolecular Cyclization step2 Pd-catalyzed Carbonylation/Cyclization

Caption: Synthetic pathway to isoindolinones from this compound.

Experimental Protocol (Conceptual):

A two-step sequence can be envisioned for the synthesis of isoindolinones. First, reductive amination of this compound with a primary amine would yield the corresponding amino acid intermediate. Subsequent intramolecular cyclization, potentially via a palladium-catalyzed carbonylation reaction or other cyclization strategies, would furnish the desired isoindolinone core. The specific conditions for the cyclization step would depend on the nature of the substrate and the desired final product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic and selective manipulation of its three distinct functional groups—carboxylic acid, aldehyde, and bromine—provides access to a vast chemical space of complex molecules. The key reactions highlighted in this guide, including Suzuki-Miyaura coupling, Wittig olefination, reductive amination, and cyclization reactions, demonstrate its broad applicability in the construction of novel scaffolds for drug discovery, materials science, and beyond. The detailed protocols and data presented herein serve as a foundational resource for researchers seeking to harness the synthetic potential of this powerful trifunctional intermediate.

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzoic acid is a versatile bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzoic acid moiety, a bromine atom, and a formyl (aldehyde) group, offers multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the bromo and carboxylic acid substituents enhances the electrophilicity of the formyl group, making it a key reactive center for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the formyl group in this compound, including key reactions, experimental protocols, and spectroscopic data for the characterization of this important building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its reaction products.

PropertyValue
Molecular Formula C₈H₅BrO₃[1]
Molecular Weight 229.03 g/mol [1]
Appearance Solid
CAS Number 398119-27-2[1]

Predicted Spectroscopic Data:

Spectroscopic DataPredicted Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR Aldehydic proton (CHO): ~9.9-10.1 ppm (singlet)Aromatic protons: ~8.0-8.5 ppm (multiplets)Carboxylic acid proton (COOH): >12 ppm (broad singlet)
¹³C NMR Carbonyl carbon (CHO): ~190-193 ppmCarboxylic acid carbon (COOH): ~165-170 ppmAromatic carbons: ~125-140 ppmCarbon bearing bromine (C-Br): ~120-125 ppm
FT-IR C=O stretch (aldehyde): ~1700-1720 cm⁻¹C=O stretch (carboxylic acid): ~1680-1700 cm⁻¹O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad)C-H stretch (aromatic): ~3000-3100 cm⁻¹C-Br stretch: ~600-800 cm⁻¹

Reactivity of the Formyl Group

The formyl group of this compound is a highly reactive site, primarily due to the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups (bromo and carboxyl) on the aromatic ring further enhances this electrophilicity, making the aldehyde susceptible to a wide range of nucleophilic attacks. This reactivity is central to its utility as a building block in the synthesis of diverse molecular scaffolds.

Below is a logical workflow illustrating the key reaction pathways of the formyl group.

G cluster_nucleophilic_addition cluster_condensation main This compound nucleophilic_addition Nucleophilic Addition main->nucleophilic_addition condensation Condensation Reactions main->condensation oxidation Oxidation main->oxidation reduction Reduction main->reduction reductive_amination Reductive Amination nucleophilic_addition->reductive_amination grignard Grignard Reaction nucleophilic_addition->grignard wittig Wittig Reaction condensation->wittig knoevenagel Knoevenagel Condensation condensation->knoevenagel heterocycle Heterocycle Synthesis condensation->heterocycle product_carboxylic_acid 3-Bromo-5-carboxybenzoic Acid oxidation->product_carboxylic_acid product_benzyl_alcohol 3-Bromo-5-(hydroxymethyl)benzoic Acid reduction->product_benzyl_alcohol product_amine Secondary/Tertiary Amines reductive_amination->product_amine product_alcohol Secondary Alcohols grignard->product_alcohol product_alkene Alkenes wittig->product_alkene product_unsaturated α,β-Unsaturated Systems knoevenagel->product_unsaturated product_heterocycle Quinazolines, Isoindolinones, etc. heterocycle->product_heterocycle

Caption: Key reaction pathways of the formyl group in this compound.

Nucleophilic Addition Reactions

The primary mode of reactivity for the formyl group is nucleophilic addition to the carbonyl carbon.

Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired secondary or tertiary amine.

ReactantProductYield (%)
This compound + Aniline3-Bromo-5-((phenylamino)methyl)benzoic acidTypically >80%
This compound + Morpholine3-Bromo-5-(morpholinomethyl)benzoic acidTypically >85%
Condensation Reactions

The formyl group readily participates in condensation reactions with various carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-bromo-5-(2,2-dicyanovinyl)benzoic acid.

Active Methylene CompoundProductYield (%)
Malononitrile3-Bromo-5-(2,2-dicyanovinyl)benzoic acidTypically >90%
Diethyl malonate3-Bromo-5-(2,2-bis(ethoxycarbonyl)vinyl)benzoic acidTypically >85%

This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are important scaffolds in drug discovery.

Experimental Protocol: Synthesis of Isoindolinone Derivatives

A common application is the synthesis of isoindolinones through a multi-component reaction.

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, combine this compound (1.0 eq.), an amine (e.g., ammonia or a primary amine, 1.1 eq.), and a third component that can participate in the cyclization.

  • Reaction Conditions: The reaction may be performed at room temperature or require heating, depending on the specific reactants.

  • Product Isolation: The isoindolinone product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

  • Purification: Further purification can be achieved by recrystallization.

G start This compound + Amine intermediate Imine Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product Isoindolinone Derivative cyclization->product

Caption: Simplified workflow for the synthesis of isoindolinones.

Applications in Drug Discovery and Medicinal Chemistry

The reactivity of the formyl group in this compound makes it a valuable scaffold for the synthesis of biologically active molecules. The ability to readily convert the aldehyde into various other functional groups allows for the exploration of structure-activity relationships (SAR) in drug design. For instance, the formyl group can be a key pharmacophoric feature, participating in hydrogen bonding or covalent interactions with biological targets.

Derivatives of this compound have been investigated as potential inhibitors for various enzymes and receptors. The modification of the formyl group can significantly impact the binding affinity and selectivity of these compounds. For example, conversion of the aldehyde to an amine via reductive amination can introduce a basic center that can interact with acidic residues in a protein's active site.

The diagram below illustrates a conceptual relationship where the formyl group's reactivity is leveraged in a structure-activity relationship study for inhibitor design.

G cluster_modifications scaffold This compound Scaffold modification Formyl Group Modification scaffold->modification amine Amine (via Reductive Amination) modification->amine alkene Alkene (via Wittig) modification->alkene heterocycle Heterocycle modification->heterocycle evaluation Biological Evaluation (e.g., Enzyme Inhibition Assay) amine->evaluation alkene->evaluation heterocycle->evaluation sar Structure-Activity Relationship (SAR) evaluation->sar

Caption: Role of formyl group reactivity in SAR studies for inhibitor design.

Conclusion

The formyl group in this compound is a highly versatile and reactive functional group. Its enhanced electrophilicity, due to the presence of electron-withdrawing bromo and carboxyl substituents, allows for a wide array of chemical transformations. This reactivity makes this compound an invaluable building block for the synthesis of complex organic molecules, including heterocycles and other scaffolds of interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists working with this important compound.

References

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-5-formylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-Bromo-5-formylbenzoic acid, a trifunctional arene, presents a unique and powerful platform for the synthesis of diverse molecular architectures. Its strategic placement of a bromine atom, an aldehyde, and a carboxylic acid on a central phenyl ring offers orthogonal chemical handles for a variety of synthetic transformations. This guide explores the potential applications of this compound in medicinal chemistry, providing insights into its role as a key building block for the generation of bioactive molecules.

Core Attributes of the this compound Scaffold

The medicinal chemistry utility of this compound stems from its three distinct functional groups, each offering a gateway to different chemical modifications:

  • Carboxylic Acid: This group is readily converted into amides, esters, and other derivatives, allowing for the exploration of interactions with biological targets through hydrogen bonding and other non-covalent forces. Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of this scaffold to a wide array of amines to probe structure-activity relationships (SAR).

  • Aldehyde: The formyl group is a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. It can also undergo reductive amination to introduce diverse amine functionalities, providing a straightforward method for modifying the steric and electronic properties of the molecule.

  • Bromine Atom: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored from this central scaffold.

The combination of these three functional groups in a single, readily available starting material makes this compound an attractive and cost-effective scaffold for the construction of compound libraries for high-throughput screening and lead optimization.

Potential Therapeutic Applications

While direct derivatives of this compound are not yet prevalent in clinical pipelines, the broader class of 3,5-disubstituted benzoic acids has demonstrated significant potential across various therapeutic areas. Research into analogous compounds provides a strong rationale for the exploration of this scaffold in the following areas:

Oncology

Substituted benzoic acid derivatives have been investigated as scaffolds for various anticancer agents. For instance, derivatives of 3-bromo-5-nitrobenzoic acid have shown promise in the development of treatments for various forms of cancer.[1] The ability to generate a diverse library of compounds from this compound makes it a promising starting point for the discovery of novel kinase inhibitors, apoptosis inducers, or other anticancer agents.

Anti-inflammatory and Autoimmune Diseases

A series of benzoic acid derivatives have been synthesized and evaluated as potent, orally active antagonists of Very Late Antigen-4 (VLA-4).[2] VLA-4 is an integrin that plays a crucial role in the recruitment of lymphocytes to sites of inflammation. Antagonism of VLA-4 is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The introduction of a bromine atom at the 3-position of the central benzene ring in a diphenylurea series of VLA-4 antagonists was shown to improve pharmacokinetic properties.[2] This highlights the potential of the 3-bromo-benzoic acid motif in designing new anti-inflammatory agents.

Enzyme Inhibition

The structural features of this compound make it an ideal candidate for the design of various enzyme inhibitors. For example, a series of chalcone derivatives of 4-formylbenzoic acid were synthesized and showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.[3] Given the structural similarities, derivatives of this compound could be explored for similar applications.

Synthetic Strategies and Methodologies

The true power of this compound lies in the diverse synthetic pathways it enables. The following sections detail key experimental transformations that can be employed to generate novel chemical entities.

Key Synthetic Transformations

The strategic functionalization of this compound can be visualized as a multi-directional approach to molecular diversity.

G A This compound B Amide Bond Formation (Carboxylic Acid) A->B C Reductive Amination (Aldehyde) A->C D Heterocycle Synthesis (Aldehyde) A->D E Suzuki Coupling (Bromine) A->E F Diverse Bioactive Molecules B->F C->F D->F E->F

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

This protocol outlines a general method for the synthesis of secondary or tertiary amines from the aldehyde functionality.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if necessary)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCE or MeOH.

  • Add the desired amine (1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB (1.5 eq) or NaBH3CN (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amine.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the arylation or vinylation at the bromine position.

Materials:

  • This compound derivative (e.g., ester or amide)

  • Boronic acid or boronate ester of choice

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Degas the chosen solvent system by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Illustrative Workflow for Drug Discovery

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

G cluster_0 Scaffold Functionalization cluster_1 Compound Library cluster_2 Screening & Optimization A This compound B Amidation A->B C Reductive Amination A->C D Suzuki Coupling A->D E Diverse Library of Substituted Benzoic Acids B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow using the target scaffold.

Conclusion

This compound represents a highly versatile and underutilized scaffold in medicinal chemistry. Its trifunctional nature provides a robust platform for the rapid generation of diverse compound libraries. By leveraging established synthetic methodologies such as amide coupling, reductive amination, and Suzuki-Miyaura cross-coupling, researchers can efficiently explore a vast chemical space around this central core. The demonstrated potential of related substituted benzoic acids in oncology and inflammatory diseases provides a strong impetus for the further investigation of this compound derivatives as novel therapeutic agents. This guide serves as a foundational resource for scientists and drug development professionals seeking to unlock the full potential of this promising chemical building block.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromo-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-Bromo-5-formylbenzoic acid (CAS No: 398119-27-2), a key building block in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅BrO₃PubChem[1]
Molecular Weight229.03 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number398119-27-2PubChem[1]
AppearanceWhite to tan or light brown crystalline powderBenchChem[2]
Melting Point155 - 158 °CSigma-Aldrich[3]
SolubilityNo data available
StabilityStable under normal conditionsFisher Scientific[4]

Safety and Hazards

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

GHS ClassificationHazard StatementPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation

Source: PubChem[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided in Table 3.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard
Eyes/FaceSafety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.NIOSH (US) or EN 166 (EU)[4][7]
SkinImpervious gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure.CE-approved[7]
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.NIOSH/MSHA or EN 149[4]
Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7]

  • Remove and wash contaminated clothing before reuse.[8]

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8]

  • Stability: The compound is stable under normal storage conditions.[4] For long-term storage, consider storing under an inert atmosphere.[7]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures promptly.

Spill Response

The appropriate response to a chemical spill depends on its size and nature.

Spill_Response_Workflow Workflow for Chemical Spill Response spill Chemical Spill Occurs assess Assess Spill Size and Hazard (Consult SDS) spill->assess minor_spill Minor Spill assess->minor_spill Small, manageable major_spill Major Spill assess->major_spill Large, hazardous, or unknown ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area Alert Others Call Emergency Services major_spill->evacuate contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize if Acidic (Use sodium bicarbonate) contain->neutralize cleanup Sweep up Solid Material Place in a sealed container for disposal neutralize->cleanup decontaminate Decontaminate Spill Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose

Caption: Workflow for Chemical Spill Response.

For minor spills, after donning appropriate PPE, confine the spill and cover it with an absorbent material.[9] Since this compound is an acid, it should be neutralized with sodium bicarbonate before cleanup.[9] Sweep the solid material into a sealed container for disposal.[8][9]

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical attention if irritation occurs.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[10]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[10] Do not let the product enter drains.[7] Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, a general workflow for its use in a synthetic reaction is outlined below.

Synthetic_Workflow General Synthetic Workflow start Start: Reaction Planning (Review SDS and literature) prep Prepare Reaction Setup (Clean, dry glassware under inert atmosphere if necessary) start->prep weigh Weigh this compound (In a fume hood, wearing appropriate PPE) prep->weigh dissolve Dissolve/Suspend in Solvent weigh->dissolve reagents Add Other Reagents/Catalysts dissolve->reagents reaction Run Reaction (Monitor temperature, time, and stir) reagents->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purify Purify Product (e.g., Crystallization, Chromatography) workup->purify analyze Analyze Product (e.g., NMR, LC-MS) purify->analyze end End: Store Product and Dispose of Waste analyze->end

References

An In-depth Technical Guide to 3-Bromo-5-formylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in synthetic chemistry, 3-Bromo-5-formylbenzoic acid (CAS No: 398119-27-2) serves as a critical intermediate in the development of novel therapeutics and complex organic molecules. This guide provides a comprehensive overview of its commercial sourcing, key chemical properties, and established synthetic protocols.

Introduction

This compound is a substituted aromatic compound featuring a carboxylic acid, a formyl (aldehyde) group, and a bromine atom attached to the benzene ring. This unique combination of functional groups makes it a versatile reagent in medicinal chemistry and organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. Its utility is particularly noted in the synthesis of heterocyclic compounds and other elaborate structures relevant to drug discovery programs.

Commercial Suppliers and Procurement

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. When procuring this chemical, it is crucial for researchers to consider not only the purity but also the available quantities and the supplier's adherence to safety and quality standards. Below is a summary of notable commercial suppliers.

SupplierPurityAdditional Information
Ark Pharma Scientific LimitedNot specifiedCatalog No. H-033607.[1]
ChemicalBook≥98%Lists multiple suppliers from China, India, etc.[2]
BLD PharmNot specifiedProvides access to NMR, HPLC, LC-MS, and UPLC data.[1]
AChemBlock95%Catalog ID: N24988.[3]

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValue
CAS Number 398119-27-2[1][4]
Molecular Formula C₈H₅BrO₃[4]
Molecular Weight 229.03 g/mol [4]
IUPAC Name This compound[4]
Synonyms 5-Bromo-3-formylbenzoic acid, 3-Bromo-5-carboxybenzaldehyde
Appearance Solid (form may vary by supplier)
Storage Room temperature

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While specific experimental applications of this compound are often proprietary or embedded within broader research, a key synthetic route to this compound is outlined in the patent literature. The following protocol is adapted from a patented process for the production of a closely related compound, demonstrating the utility of 3-bromo-3-(hydroxymethyl)benzoic acid as a precursor.

Synthesis of 5-Bromo-3-formylbenzoic Acid

This procedure describes the oxidation of a hydroxymethyl group to a formyl group.

Materials:

  • 5-bromo-3-(hydroxymethyl)benzoic acid compound

  • Manganese dioxide (MnO₂)

  • Appropriate organic solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve the 5-bromo-3-(hydroxymethyl)benzoic acid compound in a suitable organic solvent in a reaction vessel equipped with a stirrer.

  • Add manganese dioxide to the solution. The amount of MnO₂ will depend on the scale of the reaction and should be determined based on stoichiometric calculations, often with an excess to ensure complete oxidation.

  • Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time will need to be determined empirically, but many such oxidations proceed efficiently at or near room temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide and any other solid byproducts.

  • Concentrate the resulting filtrate under reduced pressure to yield the crude 5-bromo-3-formylbenzoic acid compound.

  • Further purification can be achieved through techniques such as recrystallization or column chromatography if required.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its aldehyde and carboxylic acid functionalities allow for a wide range of chemical transformations, including amidation, esterification, and the formation of various heterocyclic rings. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Stille couplings, enabling the introduction of diverse substituents.

A notable application is its use as an intermediate in the synthesis of 5-(3-cyanophenyl)-3-formylbenzoic acid, as described in patent US20050014966A1. This subsequent molecule, with its additional cyano-phenyl group, represents a more advanced intermediate for the development of pharmacologically active compounds.

Visualizing the Synthetic Workflow

The following diagrams illustrate the procurement and synthesis workflows for this compound.

procurement_workflow cluster_procurement Procurement Workflow Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quote Request Quote Supplier Search->Request Quote Evaluate Purity & Cost Evaluate Purity & Cost Request Quote->Evaluate Purity & Cost Place Order Place Order Evaluate Purity & Cost->Place Order Receive & QC Receive & QC Place Order->Receive & QC

Caption: A typical procurement workflow for acquiring chemical reagents like this compound.

synthesis_workflow cluster_synthesis Synthesis of 5-Bromo-3-formylbenzoic Acid start 5-bromo-3-(hydroxymethyl)benzoic acid oxidation Oxidation with MnO2 in organic solvent start->oxidation Step 1 filtration Filtration to remove MnO2 oxidation->filtration Step 2 concentration Concentration of filtrate filtration->concentration Step 3 purification Purification (optional) concentration->purification Step 4 product 5-Bromo-3-formylbenzoic acid concentration->product purification->product

Caption: A simplified workflow for the synthesis of 5-Bromo-3-formylbenzoic acid via oxidation.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron species (such as a boronic acid) and an organohalide has become a cornerstone in modern organic synthesis, including in the pharmaceutical industry for the development of new therapeutic agents. Biaryl carboxylic acids are prevalent structural motifs in many biologically active molecules. 3-Bromo-5-formylbenzoic acid is a valuable building block, as the resulting 5-formyl-[1,1'-biphenyl]-3-carboxylic acid derivatives are intermediates in the synthesis of compounds with potential applications in drug discovery, including as anticancer agents.

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, guidance on data presentation, and a visualization of a relevant biological signaling pathway.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for similar substrates reported in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the arylboronic acid.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100880-90
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)901675-85
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (3:1)851282-92
5Naphthalene-2-boronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1001078-88

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura coupling of this compound are provided below. Protocol 1 describes a common method using a palladium-phosphine complex, while Protocol 2 outlines a procedure using a palladacycle catalyst, which can be more active in some cases.

Protocol 1: Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

Materials:

  • This compound (1.0 mmol, 229.03 g/mol )

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the solvent system of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Suzuki-Miyaura Coupling using a Palladacycle Catalyst

Materials:

  • This compound (1.0 mmol, 229.03 g/mol )

  • Arylboronic acid (1.5 mmol)

  • Buchwald G3 Palladacycle (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

  • Microwave vial with stir bar

  • Microwave reactor (optional, conventional heating can be used)

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add the palladacycle catalyst (0.02 mmol).

  • Add 1,4-dioxane (10 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic acid, Base add_solvent Add Solvent System start->add_solvent degas Degas Mixture add_solvent->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat Reaction (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify end end purify->end Final Product: 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid derivative

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Biological Signaling Pathway

Biphenyl carboxylic acid derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. The diagram below illustrates how a synthesized 5-formyl-[1,1'-biphenyl]-3-carboxylic acid derivative could potentially inhibit this pathway.

signaling_pathway cluster_synthesis Synthesis cluster_pathway PI3K/Akt/mTOR Signaling Pathway A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic acid B->C D 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid (Potential Inhibitor) C->D PI3K PI3K D->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-5-formylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic scaffolds derived from 3-bromo-5-formylbenzoic acid. This versatile starting material, possessing three distinct functional groups—a bromine atom, an aldehyde, and a carboxylic acid—offers a gateway to a diverse range of complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The methodologies outlined herein focus on robust and efficient multi-component reactions, enabling the rapid assembly of isoindolinone and quinoline core structures.

Application Notes

This compound is a valuable building block for the synthesis of heterocyclic compounds due to the orthogonal reactivity of its functional groups. The aldehyde group readily participates in imine formation, making it an ideal substrate for multicomponent reactions such as the Ugi and Mannich reactions. The carboxylic acid moiety can engage in intramolecular cyclizations to form lactams, a common feature in many biologically active molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the synthesized scaffolds.

Key Applications in Drug Discovery:

  • Isoindolinones: This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The protocols described below provide a direct route to novel 7-bromo-isoindolinone-5-carboxylic acid derivatives.

  • Quinolines: The quinoline core is found in numerous approved drugs, including antimalarials, antibacterials, and anticancer agents. The Doebner reaction offers a classical yet effective method for constructing the quinoline ring system, leading to the synthesis of novel 7-bromoquinoline-5-carboxylic acid derivatives.

The strategic incorporation of a bromine atom in the final products allows for late-stage diversification, a crucial aspect of modern drug discovery programs. This enables the exploration of structure-activity relationships (SAR) by introducing various substituents at the bromine position via well-established cross-coupling chemistries.

Experimental Protocols

Synthesis of 7-Bromo-2-substituted-1-oxoisoindoline-5-carboxylic Acid Derivatives via Ugi-type Reaction

This protocol describes a three-component Ugi-type reaction between this compound, a primary amine, and an isocyanide to generate a library of N-substituted isoindolinones.

Reaction Scheme:

Figure 1: Ugi-type synthesis of isoindolinone derivatives.

Materials:

  • This compound

  • Substituted primary amine (e.g., benzylamine, aniline)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 7-bromo-2-substituted-1-oxoisoindoline-5-carboxamide.

Quantitative Data:

EntryR¹ (Amine)R² (Isocyanide)ProductYield (%)
1Benzyltert-Butyl7-Bromo-2-benzyl-N-(tert-butyl)-1-oxoisoindoline-5-carboxamide75
2AnilineCyclohexyl7-Bromo-N-cyclohexyl-1-oxo-2-phenylisoindoline-5-carboxamide68
34-Methoxybenzyltert-Butyl7-Bromo-N-(tert-butyl)-2-(4-methoxybenzyl)-1-oxoisoindoline-5-carboxamide72
Synthesis of 7-Bromo-2-phenylquinoline-5-carboxylic Acid via Doebner Reaction

This protocol details the synthesis of a quinoline scaffold through a three-component Doebner reaction of this compound, an aniline, and pyruvic acid.

Reaction Scheme:

Ugi_Workflow start Start: this compound add_amine Add Primary Amine (1.0 eq) in MeOH start->add_amine stir1 Stir at RT (30 min) add_amine->stir1 add_isocyanide Add Isocyanide (1.0 eq) stir1->add_isocyanide stir2 Stir at RT (24-48 h) add_isocyanide->stir2 workup Work-up: Solvent removal, Extraction stir2->workup purification Purification: Silica Gel Chromatography workup->purification product Product: 7-Bromo-isoindolinone-5-carboxamide purification->product Doebner_Logic cluster_reactants Reactants aldehyde This compound imine_formation Imine Formation aldehyde->imine_formation amine Aniline Derivative amine->imine_formation pyruvic Pyruvic Acid enolization Enolization of Pyruvic Acid pyruvic->enolization michael_addition Michael Addition / Condensation imine_formation->michael_addition enolization->michael_addition cyclization Intramolecular Electrophilic Cyclization michael_addition->cyclization oxidation Oxidation to Quinoline cyclization->oxidation product 7-Bromoquinoline-5-carboxylic Acid oxidation->product

Application Notes and Protocols for Amide Bond Formation with 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzoic acid is a versatile bifunctional building block frequently employed in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a carboxylic acid amenable to amide bond formation, a formyl (aldehyde) group for subsequent modifications like reductive amination or olefination, and an aryl bromide that can participate in cross-coupling reactions.

The primary challenge in utilizing this reagent lies in the chemoselective formation of an amide bond without unintended reactions involving the sensitive formyl group. This document provides detailed application notes and robust experimental protocols for the successful amide coupling of this compound, including strategies for managing the reactive aldehyde functionality.

Key Considerations: The Formyl Group

The aldehyde in this compound is susceptible to nucleophilic attack by the amine coupling partner, which can lead to the formation of imine byproducts. While direct coupling is sometimes possible under carefully controlled conditions with less nucleophilic amines, a more general and reliable strategy involves the temporary protection of the formyl group.

Protecting Group Strategy: Acetal Formation

The most common method for protecting aldehydes is their conversion to an acetal, which is stable under the basic or neutral conditions of most amide coupling reactions.[1][2] The acetal can be easily removed under mild acidic conditions post-coupling.[2]

Protocol 2.1: Acetal Protection of this compound
  • To a solution of this compound (1.0 equiv.) in toluene, add ethylene glycol (2.0-3.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv.).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product, 3-bromo-5-(1,3-dioxolan-2-yl)benzoic acid, which can often be used in the next step without further purification.

Below is a diagram illustrating the workflow for using a protecting group strategy.

G cluster_workflow Protecting Group Workflow start 3-Bromo-5-formylbenzoic Acid protection Acetal Protection (e.g., Ethylene Glycol, p-TSA) start->protection protected_acid Protected Carboxylic Acid protection->protected_acid coupling Amide Coupling (e.g., HATU or EDC/HOBt) protected_acid->coupling protected_amide Protected Amide Product coupling->protected_amide deprotection Acetal Deprotection (Mild Acid, e.g., aq. HCl) protected_amide->deprotection final_product Final Amide Product deprotection->final_product

Caption: General workflow for amide synthesis using a protecting group strategy.

Amide Coupling Protocols

The choice of coupling reagent is critical for achieving high yields and purity.[3] Uronium/aminium salts like HATU and carbodiimides like EDC are among the most effective and commonly used reagents in medicinal chemistry.[4][5]

Protocol 3.1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for fast reaction rates and low epimerization rates, making it suitable for a broad range of substrates.[6][7]

  • To a stirred solution of the carboxylic acid (protected or unprotected this compound, 1.0 equiv.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HATU (1.1-1.2 equiv.).

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv.). [6][8]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. [9]

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

G cluster_mechanism HATU-Mediated Coupling Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO - H⁺ Base Base (DIPEA) Base->RCOOH + Base ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU HATU->ActiveEster + HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Amide Amide (R-CONHR') ActiveEster->Amide Amine R'-NH₂ Amine->Amide + Amine

Caption: Simplified mechanism of HATU-mediated amide bond formation.[7]

Protocol 3.2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxybenzotriazole (HOBt), is a cost-effective and widely used water-soluble coupling reagent.[7] The urea byproduct is easily removed by an aqueous workup.[10]

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.1-1.5 equiv.), and the amine (1.0-1.2 equiv.). [7][11]

  • Dissolve the mixture in an anhydrous solvent (DMF or DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC hydrochloride (EDC·HCl) (1.1-1.5 equiv.) portion-wise to the reaction mixture. [11]

  • If the amine is used as a salt, add a base such as DIPEA or TEA (2.0-3.0 equiv.) dropwise. [7]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring for completion by TLC or LC-MS.

  • Perform a standard aqueous workup as described in Protocol 3.1 (dilution, washing with acid, base, and brine).

  • Dry, concentrate, and purify the crude product by flash column chromatography.

G cluster_mechanism EDC/HOBt-Mediated Coupling Mechanism RCOOH R-COOH OAI O-Acylisourea (Unstable) RCOOH->OAI EDC EDC EDC->OAI HOBtEster HOBt-Ester (More Stable) OAI->HOBtEster EDCUrea EDC-Urea (Byproduct) OAI->EDCUrea HOBt HOBt HOBt->HOBtEster Amide Amide (R-CONHR') HOBtEster->Amide Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.[7]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical conditions for the amide coupling protocols described. The exact conditions may require optimization based on the specific amine substrate.

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated Coupling
Coupling Reagent HATU (1.1-1.2 equiv.)EDC·HCl (1.1-1.5 equiv.)
Additive None required (HOAt is part of HATU)HOBt (1.1-1.5 equiv.)
Base DIPEA or TEA (2.0-3.0 equiv.)DIPEA or TEA (if amine salt is used)
Solvent DMF, DCM, ACNDMF, DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 30 min - 4 hours[8]4 - 18 hours[11]
Workup Standard aqueous acid/base washStandard aqueous acid/base wash
Byproduct Removal Aqueous washAqueous wash (water-soluble urea)[10]
Relative Cost HigherLower
Typical Yields 80-95%70-90%

Conclusion

This compound is a valuable reagent for constructing complex molecules. Successful amide bond formation can be reliably achieved using standard coupling reagents such as HATU and EDC/HOBt. For sensitive or less nucleophilic amines, protecting the formyl group as an acetal is a highly recommended strategy to prevent side reactions and ensure high yields of the desired amide product. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 3-Bromo-5-formylbenzoic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the ability to functionalize them make MOFs promising candidates for a wide range of applications, including catalysis, gas storage and separation, sensing, and drug delivery. The choice of the organic linker is crucial in determining the structure and functionality of the resulting MOF.

This document provides a detailed guide for the prospective application of 3-bromo-5-formylbenzoic acid as a novel organic linker in the synthesis of functionalized MOFs. To date, a comprehensive survey of scientific literature reveals no specific MOFs synthesized using this compound. Therefore, these notes and protocols are intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of new MOFs with this promising but unexplored linker. The dual functional groups of this linker—a bromine atom and a formyl (aldehyde) group—offer significant potential for post-synthetic modification and targeted applications.

Potential Applications of MOFs Derived from this compound

The unique functionalities of the this compound linker suggest that MOFs incorporating it could be valuable in several areas:

  • Catalysis: The aldehyde group can act as a catalytic site for certain organic reactions. Additionally, the bromine atom can be a site for post-synthetic modification to introduce other catalytic moieties.

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The aldehyde group could be used to covalently graft drug molecules within the framework, potentially allowing for controlled release.

  • Sensing: The aldehyde functionality can react with specific analytes, leading to a detectable change in the MOF's properties, such as luminescence, making it a candidate for chemical sensors.[1]

  • Post-Synthetic Modification (PSM): The bromine and aldehyde groups are excellent handles for PSM, allowing for the introduction of a wide variety of functional groups to tailor the MOF's properties for specific applications.[2][3]

Experimental Protocols

The following protocols are generalized procedures based on common MOF synthesis techniques and should be optimized for specific metal precursors and desired outcomes.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound. Solvothermal synthesis is a common method for producing high-quality MOF crystals.[4][5]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with chloroform for 3 days, followed by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times compared to conventional solvothermal methods.[6][7]

Materials:

  • Copper(II) acetate monohydrate (Cu₂(OAc)₄(H₂O)₂)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve 0.25 mmol of copper(II) acetate monohydrate and 0.5 mmol of this compound in 5 mL of DMF.

  • Add 0.5 mL of triethylamine to the solution to aid in the deprotonation of the carboxylic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 140°C and hold for 30 minutes under microwave irradiation.

  • After cooling to room temperature, collect the crystals by filtration.

  • Wash the product with DMF (3 x 5 mL) and methanol (3 x 5 mL).

  • Dry the final product under vacuum at 100°C for 6 hours.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new MOF.

Technique Purpose Expected Information
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.[8]A diffraction pattern that can be compared to simulated patterns from single-crystal X-ray diffraction to confirm the structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.The definitive three-dimensional structure of the MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed and the framework decomposes.[8]A plot of mass loss versus temperature, indicating the stability range of the material.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the functional groups from the organic linker within the MOF structure and to verify the coordination of the carboxylate group to the metal center.[8]Spectra showing characteristic peaks for the aldehyde C=O stretch, C-Br stretch, and the coordinated carboxylate group.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.[8]Nitrogen adsorption-desorption isotherms from which surface area and pore size distribution can be calculated.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.[9]Images of the crystal habit and an indication of the particle size distribution.
Solid-State Nuclear Magnetic Resonance (SSNMR) To probe the local environment of the atoms within the MOF structure.[10][11]Provides detailed information about the connectivity and dynamics of the framework.

Potential Quantitative Data

The following table outlines the kind of quantitative data that would be important to collect and report for a novel MOF based on this compound. The values provided are hypothetical and serve as a template for what to measure.

Property Hypothetical Value Significance
BET Surface Area 800 - 2500 m²/gIndicates the extent of porosity, which is crucial for applications like gas storage and catalysis.
Pore Volume 0.5 - 1.5 cm³/gRepresents the total volume of the pores, which is important for guest molecule loading.
Pore Size 5 - 15 ÅDetermines the size of molecules that can enter the pores, enabling size-selective applications.
Thermal Stability (Decomposition Temp.) > 300 °CA high decomposition temperature indicates a robust framework suitable for applications requiring elevated temperatures.
Drug Loading Capacity (e.g., for Ibuprofen) 10 - 30 wt%Quantifies the amount of a specific drug that can be loaded into the MOF for drug delivery applications.
Catalytic Conversion (e.g., Knoevenagel condensation) > 90%Measures the efficiency of the MOF as a catalyst for a specific chemical reaction.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_product Final Product metal Metal Salt (e.g., Zn(NO3)2·6H2O) synthesis Solvothermal or Microwave Synthesis metal->synthesis linker This compound linker->synthesis solvent Solvent (e.g., DMF) solvent->synthesis filtration Filtration/ Centrifugation synthesis->filtration washing Washing with Solvents filtration->washing activation Solvent Exchange & Heating under Vacuum washing->activation mof Activated MOF Crystals activation->mof

Caption: General experimental workflow for the synthesis of a MOF using this compound.

G cluster_bromo Bromine Functionality cluster_formyl Formyl (Aldehyde) Functionality mof MOF with 3-Bromo-5-formyl -benzoate Linker bromo_psm Post-Synthetic Modification (e.g., Suzuki Coupling) mof->bromo_psm via C-Br bond formyl_psm Post-Synthetic Modification (e.g., Imine Condensation) mof->formyl_psm via -CHO group catalysis Direct use in Catalysis (e.g., Knoevenagel Condensation) mof->catalysis via -CHO group

Caption: Potential functionalization and application pathways for a MOF derived from this compound.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-formylbenzoic Acid in Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzoic acid is a versatile trifunctional scaffold for the synthesis of diverse chemical libraries in drug discovery. Its three reactive sites—a carboxylic acid, an aldehyde, and an aryl bromide—allow for selective and sequential modifications, leading to a wide array of derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the derivatization of this valuable building block.

Derivatization Strategies

The unique arrangement of functional groups on the this compound core allows for several key synthetic transformations:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of benzamides.

  • Suzuki Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.

  • Reductive Amination: The formyl group can be converted into a wide array of secondary and tertiary amines through reaction with primary or secondary amines in the presence of a reducing agent.

  • Wittig Reaction: The aldehyde functionality can be transformed into an alkene, providing a scaffold for further functionalization or for mimicking double bonds in bioactive molecules.

Application in Drug Discovery: P2Y14 Receptor Antagonists

A significant application of derivatives of the this compound scaffold is in the development of antagonists for the P2Y14 receptor (P2Y14R).[1][2] P2Y14R is a G protein-coupled receptor involved in inflammatory processes, making its antagonists promising candidates for treating conditions like acute gouty arthritis.[1] By combining amide bond formation and Suzuki coupling, a series of potent 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated for their P2Y14R antagonistic activity.[1]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor, upon activation by its endogenous ligand UDP-glucose, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. P2Y14R antagonists block this signaling cascade, thereby mitigating downstream inflammatory responses.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαi/o P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts UDP_glucose UDP-glucose UDP_glucose->P2Y14R activates Antagonist P2Y14R Antagonist (e.g., 3-amide-5-aryl benzoic acid derivative) Antagonist->P2Y14R inhibits ATP ATP ATP->AC Inflammation Inflammatory Response cAMP->Inflammation modulates

P2Y14 Receptor Signaling Pathway

Quantitative Data

The following tables summarize the biological activity of representative 3-amide-5-aryl benzoic acid derivatives as P2Y14R antagonists.

CompoundR1R2IC50 (nM)[1]
11m 4-CF3-Ph4-F-Ph2.18
16c 4-CF3-Ph4-F-Ph1.77[2]

Experimental Protocols

Amide Coupling

This protocol describes the synthesis of a 3-bromo-5-formylbenzamide derivative.

Workflow for Amide Coupling

Amide_Coupling_Workflow start Start reactants This compound + Amine (R-NH2) start->reactants coupling Add Coupling Reagent (HATU) + Base (DIEA) in DMF reactants->coupling reaction Stir at room temperature coupling->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-formylbenzamide Derivative purification->product

Amide Coupling Experimental Workflow

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIEA (2.5 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Suzuki Coupling

This protocol outlines the synthesis of a 3-aryl-5-formylbenzoic acid derivative.

Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow start Start reactants 3-Bromo-5-formylbenzamide + Arylboronic acid start->reactants catalyst_base Add Pd catalyst (e.g., Pd(dppf)Cl2) + Base (K2CO3) reactants->catalyst_base solvent Add Dioxane/Water catalyst_base->solvent reaction Heat under inert atmosphere solvent->reaction workup Aqueous Workup (EtOAc, Water) reaction->workup purification Column Chromatography workup->purification product 3-Aryl-5-formylbenzamide Derivative purification->product

Suzuki Coupling Experimental Workflow

Materials:

  • 3-Bromo-5-formylbenzamide derivative

  • Arylboronic acid of choice (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 3-bromo-5-formylbenzamide derivative (1.0 eq), the arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Add Pd(dppf)Cl2 (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

This protocol describes the conversion of the formyl group to a secondary amine.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start reactants This compound derivative + Primary Amine (R-NH2) start->reactants imine_formation Stir in Methanol (Imine Formation) reactants->imine_formation reduction Add Reducing Agent (e.g., NaBH4) imine_formation->reduction reaction Stir at room temperature reduction->reaction workup Quench with water and Extract reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-(aminomethyl)benzoic acid Derivative purification->product Wittig_Reaction_Workflow start Start ylide_prep Prepare Wittig Reagent (Phosphonium salt + Base) start->ylide_prep reaction React 3-Bromo-5-formylbenzoic acid derivative with Ylide ylide_prep->reaction stirring Stir at room temperature reaction->stirring workup Quench and Extract stirring->workup purification Column Chromatography workup->purification product 3-Bromo-5-vinylbenzoic acid Derivative purification->product

References

Application Notes and Protocols: Reductive Amination of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for synthesizing secondary and tertiary amines. This reaction is pivotal for introducing nitrogen-containing moieties into molecules, a common strategy for modulating the pharmacological properties of drug candidates. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

This document provides detailed application notes and experimental protocols for the reductive amination of 3-Bromo-5-formylbenzoic acid. This substrate is a valuable bifunctional building block, featuring a reactive aldehyde for C-N bond formation and a bromo-substituted benzoic acid moiety that allows for further synthetic transformations, such as cross-coupling reactions. The conditions outlined herein are based on established methodologies for aromatic aldehydes and are designed to be broadly applicable.

General Reaction Scheme

The reductive amination of this compound proceeds as follows:

General Reaction Scheme

Where R¹ and R² can be hydrogen, alkyl, aryl, or part of a cyclic structure.

Key Reaction Parameters and Optimization

The success and efficiency of the reductive amination of this compound depend on several critical parameters. The choice of reducing agent, solvent, and additives can significantly impact reaction time, yield, and purity.

Reducing Agents:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[1] It is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the starting aldehyde.[2][3] Its use avoids the formation of toxic byproducts associated with reagents like sodium cyanoborohydride.[1] STAB is particularly effective for a wide range of aldehydes and both primary and secondary amines.[4]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can reduce both the iminium ion and the starting aldehyde. Therefore, it is typically used in a two-step procedure where the imine is formed first, often in methanol, before the reducing agent is added.[3][4] This method is particularly useful when dialkylation is a concern with primary amines.[5]

  • Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on carbon (Pd/C), is another effective option. However, it requires specialized equipment for handling hydrogen gas and may not be compatible with all functional groups.

Solvents:

  • The choice of solvent is crucial, especially for STAB, which is water-sensitive.[1]

  • 1,2-Dichloroethane (DCE): Often the preferred solvent for reductive aminations with STAB, promoting faster reaction rates.[3][4]

  • Tetrahydrofuran (THF): A common alternative to DCE.[3][4]

  • Acetonitrile (MeCN): Can also be used, though reactions may be slower.[3][4]

  • Methanol (MeOH): Primarily used in the two-step procedure with NaBH₄, as it facilitates rapid imine formation.[2]

Additives:

  • Acetic Acid (AcOH): Often used as a catalyst, particularly for the reaction of ketones, to facilitate iminium ion formation.[2] For aldehydes, it is generally not required but can accelerate the reaction.[4] When using amine salts, a base like triethylamine (NEt₃) may be added to liberate the free amine.[6]

Summary of Reaction Conditions

The following table summarizes common conditions for the reductive amination of aromatic aldehydes, which serve as a strong starting point for optimizing the reaction with this compound.

Amine TypeReducing AgentSolvent(s)Additive(s)TemperatureTypical Yield (%)Notes
Primary or SecondarySodium TriacetoxyborohydrideDCE, THFAcetic Acid (optional)Room Temp80 - 96General, mild, and high-yielding one-pot method.[2][3]
PrimarySodium BorohydrideMethanol (MeOH)NoneRoom Temp80 - 90Two-step procedure; useful to prevent dialkylation.[2][3][4]
Primary or SecondaryH₂ / Pd/CEthanol, MethanolNoneRoom Temp70 - 95Requires hydrogenation apparatus; catalyst-based.
Primary or SecondarySodium CyanoborohydrideMethanol (MeOH)Acetic Acid (to maintain pH 6-7)Room Temp75 - 90Effective but generates toxic cyanide byproducts.[2]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for its simplicity, mild conditions, and high efficiency.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB, 1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve or suspend the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the mixture.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization as needed.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is advantageous when using primary amines to minimize the formation of the dialkylated byproduct.[2][3]

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 - 1.5 equivalents)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature. The formation of the imine is typically rapid (< 3 hours).[2] Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).

  • Slowly and carefully add sodium borohydride (1.1-1.5 eq) in small portions. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product as required, typically by column chromatography or recrystallization.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the one-pot reductive amination protocol.

ReductiveAminationWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent (e.g., DCE) B Add Amine (Primary or Secondary) A->B C Stir for 20-30 min (Imine Formation) B->C D Add NaBH(OAc)₃ (STAB) C->D E Stir at Room Temperature (3-24h) D->E F Quench with sat. NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify Product (Chromatography/Recrystallization) H->I

Caption: General workflow for one-pot reductive amination.

ReductiveAminationMechanism start Aldehyde + Amine imine Imine / Iminium Ion Intermediate start->imine Condensation (-H₂O) product Final Amine Product imine->product reductant Reducing Agent (e.g., STAB) reductant->product Reduction

References

Application Notes and Protocols: Palladium Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. 3-Bromo-5-formylbenzoic acid is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, possessing a bromine atom for cross-coupling, a formyl group for further derivatization, and a carboxylic acid moiety. The selection of an appropriate palladium catalyst system is crucial for achieving high yields and purity in cross-coupling reactions with this substrate, given the potential for interference from the electron-withdrawing formyl and carboxyl groups.

This document provides detailed application notes, experimental protocols, and a comparative analysis of palladium catalyst systems for various cross-coupling reactions involving this compound. The information presented is based on established literature for similar substrates and provides a strong starting point for reaction optimization.

Catalyst and Ligand Selection for Cross-Coupling Reactions

The choice of palladium source and ligand is critical for a successful cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can play a role in the oxidative addition and reductive elimination steps of the catalytic cycle. For a substrate like this compound, which contains both an aldehyde and a carboxylic acid, catalyst selection must account for potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃1-5K₂CO₃Toluene/H₂O80-10012-2475-85
Pd₂(dba)₃P(t-Bu)₃1-2K₃PO₄DioxaneRT-808-1685-95
Pd(dppf)Cl₂dppf1-3Cs₂CO₃Dioxane80-10012-2490-98
[PdCl₂(NH₂CH₂COOH)₂]None0.1K₂CO₃H₂ORT1.5~97[1]

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of cinnamic acid derivatives from this compound.

Table 2: Typical Conditions for Heck Coupling of Aryl Bromides.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd(OAc)₂PPh₃1-5Et₃NDMF, NMP100-140
PdCl₂None1-5KOAcDMAc120-150
Pd₂(dba)₃P(o-tolyl)₃1-3K₂CO₃Dioxane100-120
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynyl arenes.

Table 3: Common Catalyst Systems for Sonogashira Coupling of Aryl Bromides.

Catalyst PrecursorCo-catalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂CuIPPh₃1-5Et₃N, i-Pr₂NHTHF, DMFRT-100
Pd(OAc)₂CuIPPh₃1-5Cs₂CO₃Dioxane60-100
Pd(PPh₃)₄CuIPPh₃1-5Et₃NDMFRT-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of N-aryl derivatives from this compound.

Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides.

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)
Pd₂(dba)₃BINAP1-3NaOt-BuToluene, Dioxane80-110
Pd(OAc)₂XPhos1-3K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110
Pd(OAc)₂RuPhos1-3K₂CO₃t-BuOH, Toluene80-110

Experimental Protocols

The following are generalized protocols that can be adapted for the cross-coupling of this compound. Optimization of reaction conditions (temperature, reaction time, stoichiometry, and choice of base and solvent) is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 3-bromobenzoic acid.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene and Water, 4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Degassed solvent (e.g., DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent, the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_diaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Palladium Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction: This compound + Coupling Partner select_params Select Initial Screening Parameters: - Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligands (e.g., PPh₃, XPhos, dppf) - Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Solvents (e.g., Dioxane, Toluene, DMF) start->select_params hte_setup High-Throughput Experimentation (HTE) or Parallel Synthesis Setup select_params->hte_setup run_reactions Execute Reactions (e.g., 24-well plate) hte_setup->run_reactions analysis Analyze Results (LC-MS, HPLC, NMR) run_reactions->analysis data_eval Evaluate Data: Identify Lead Conditions (Yield, Purity) analysis->data_eval optimization Optimization of Lead Conditions: - Temperature - Concentration - Catalyst Loading data_eval->optimization scale_up Scale-up and Final Protocol optimization->scale_up

Caption: A typical workflow for screening palladium catalysts and reaction conditions.

References

Application Notes and Protocols for the Esterification of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the esterification of 3-Bromo-5-formylbenzoic acid, a versatile building block in medicinal chemistry. The presence of bromo, formyl, and carboxylic acid functionalities allows for diverse synthetic transformations, making its ester derivatives valuable intermediates in the synthesis of complex molecules and potential drug candidates.

Introduction

This compound is a trifunctional aromatic compound. The esterification of the carboxylic acid group is a fundamental transformation that allows for subsequent modifications of the formyl and bromo groups. The resulting ester is often a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. This protocol details the Fischer-Speier esterification method, a common and effective approach for this transformation. A two-step protection-esterification-deprotection strategy is also discussed as an alternative to avoid potential side reactions involving the aldehyde functionality.

Experimental Protocols

Two primary protocols are presented for the esterification of this compound. Protocol A describes a direct Fischer-Speier esterification. Protocol B outlines a more robust two-step approach involving the protection of the aldehyde group as an acetal, followed by esterification and subsequent deprotection. The choice of method depends on the scale of the reaction and the desired purity of the final product. For high-purity requirements, Protocol B is recommended.

Protocol A: Direct Fischer-Speier Esterification

This method is a straightforward approach for the esterification of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or para-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash with water. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Protocol B: Protection, Esterification, and Deprotection

This two-step protocol is recommended for higher purity and to avoid potential side reactions with the aldehyde group.

Step 1: Protection of the Aldehyde Group

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., toluene).

  • Add a diol (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected intermediate.

Step 2: Esterification of the Protected Acid

Procedure:

  • Follow the esterification procedure as described in Protocol A using the protected intermediate from Step 1.

Step 3: Deprotection of the Aldehyde Group

Procedure:

  • Dissolve the purified, protected ester in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the final ester product.

Data Presentation

The following table summarizes typical quantitative data for the direct Fischer esterification (Protocol A). Actual values may vary depending on the specific alcohol used and reaction scale.

ParameterValue
Reactants
This compound1.0 eq
Anhydrous Methanol20 - 50 eq
Concentrated H₂SO₄0.05 eq
Reaction Conditions
TemperatureReflux (approx. 65 °C for Methanol)
Reaction Time2 - 6 hours (monitor by TLC)
Work-up & Purification
SolventsEthyl acetate, Hexanes
Purification MethodColumn Chromatography or Recrystallization
Expected Yield 70 - 90%

Experimental Workflow Diagram

Esterification_Workflow start Start: This compound protocol_choice Choose Protocol start->protocol_choice direct_esterification Protocol A: Direct Fischer Esterification (Alcohol, Acid Catalyst, Reflux) protocol_choice->direct_esterification Direct Method protection Protocol B: Step 1: Protect Aldehyde (Diol, Acid Catalyst, Reflux) protocol_choice->protection High Purity Required workup_a Aqueous Work-up (Extraction, Neutralization) direct_esterification->workup_a purification_a Purification (Column Chromatography or Recrystallization) workup_a->purification_a product_a Final Product: Ester purification_a->product_a esterification_b Step 2: Esterification (Alcohol, Acid Catalyst, Reflux) protection->esterification_b workup_b Aqueous Work-up esterification_b->workup_b purification_b Purification workup_b->purification_b deprotection Step 3: Deprotection (Aqueous Acid) purification_b->deprotection final_workup Final Work-up & Purification deprotection->final_workup product_b Final Product: Ester final_workup->product_b

Caption: Workflow for the esterification of this compound.

Signaling Pathways and Logical Relationships

The esterification of this compound is a key step in the synthesis of more complex molecules that may interact with various biological signaling pathways. For instance, substituted benzaldehydes are known precursors for molecules targeting pathways involved in cancer and inflammation. The diagram below illustrates the logical relationship of this chemical transformation in the broader context of drug discovery.

Drug_Discovery_Context starting_material This compound esterification Esterification starting_material->esterification ester_intermediate Ester Intermediate esterification->ester_intermediate further_functionalization Further Functionalization (e.g., Cross-coupling, Condensation) ester_intermediate->further_functionalization diverse_scaffolds Diverse Heterocyclic Scaffolds further_functionalization->diverse_scaffolds biological_screening Biological Screening diverse_scaffolds->biological_screening hit_compound Hit Compound biological_screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Role of esterification in a drug discovery workflow.

Application Notes: Synthesis of API Intermediates from 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzoic acid is a versatile trifunctional building block for organic synthesis. Its three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—offer orthogonal reactivity, making it an attractive starting material for the synthesis of complex molecules, including active pharmaceutical ingredient (API) intermediates. The strategic manipulation of these functional groups allows for the construction of diverse molecular scaffolds. These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of API intermediates, with a focus on a key intermediate for angiotensin II receptor antagonists such as Telmisartan.

Key Synthetic Transformations

The functional groups of this compound can be selectively transformed through a variety of established chemical reactions:

  • Reductive Amination of the Formyl Group: The aldehyde functionality can be converted into a primary or secondary amine, providing a key linkage point in many APIs. This reaction is typically high-yielding and tolerates a wide range of functional groups.

  • Suzuki-Miyaura Coupling of the Bromo Group: The carbon-bromine bond serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures, which are common motifs in pharmaceuticals.[1][2]

  • Amide Bond Formation from the Carboxylic Acid: The carboxylic acid can be readily converted to an amide, a fundamental linkage in numerous drug molecules.[3][4]

Application Example: Synthesis of a Key Biphenyl Intermediate for Angiotensin II Receptor Antagonists

A key structural feature of several angiotensin II receptor antagonists, such as Telmisartan, is a substituted biphenyl-2-carboxylic acid moiety. This compound is a suitable starting material for the synthesis of a key intermediate for this class of drugs. The proposed synthetic pathway involves a Suzuki-Miyaura coupling followed by reductive amination.

Synthetic Workflow

G A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 3-Formyl-5-aryl-benzoic acid Intermediate C->D F Reductive Amination D->F E Amine (e.g., n-propylamine) E->F G API Intermediate: 3-(Aminomethyl)-5-aryl-benzoic acid F->G

Figure 1: Synthetic workflow for the preparation of a biphenyl API intermediate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biphenyl intermediate.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285-95
This compoundPhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901280-90
Protocol 2: Reductive Amination of 3-Formyl-5-aryl-benzoic Acid Intermediate

This protocol details the reductive amination of the biphenyl aldehyde intermediate with a primary amine to yield the corresponding secondary amine, a key API intermediate.[5]

Materials:

  • 3-Formyl-5-aryl-benzoic acid intermediate

  • Primary amine (e.g., n-propylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 3-formyl-5-aryl-benzoic acid intermediate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add the primary amine (1.2 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Aldehyde IntermediateAmineReducing AgentSolventTime (h)Yield (%)
3-Formyl-5-(p-tolyl)benzoic acidn-PropylamineNaBH(OAc)₃DCM2475-85
3-Formyl-5-phenylbenzoic acidBenzylamineNaBH(OAc)₃DCM2470-80

Signaling Pathways and Biological Relevance

The synthesized biphenyl-2-carboxylic acid derivatives are key intermediates for angiotensin II receptor antagonists. These drugs are crucial in the management of hypertension.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction API Angiotensin II Receptor Antagonist (API) API->AT1R Blocks

Figure 2: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to an increase in blood pressure. The synthesized API intermediates can be further elaborated into drugs that block this interaction, leading to vasodilation and a reduction in blood pressure.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex API intermediates. The orthogonal reactivity of its functional groups allows for a stepwise and controlled construction of molecular architectures found in important classes of drugs. The provided protocols for Suzuki-Miyaura coupling and reductive amination demonstrate a plausible and efficient route to key intermediates for angiotensin II receptor antagonists, highlighting the potential of this building block in drug discovery and development.

References

Troubleshooting & Optimization

troubleshooting low yields in Suzuki reactions with 3-Bromo-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the primary causes?

A1: Low to no conversion of this compound in a Suzuki coupling can be attributed to several factors, often related to the unique functionalities of this substrate. The presence of both an electron-withdrawing formyl group and an acidic carboxylic acid group introduces specific challenges:

  • Inadequate Base: The carboxylic acid will neutralize at least one equivalent of the base. Insufficient additional base can stall the catalytic cycle, which requires a basic environment for the crucial transmetalation step.

  • Poor Solubility: this compound, and particularly its carboxylate salt formed in situ, may have poor solubility in common organic solvents like toluene or dioxane, leading to a heterogeneous mixture and slow reaction rates.

  • Catalyst Deactivation: The carboxylate group can potentially coordinate to the palladium center, leading to catalyst inhibition. Additionally, impurities in the reagents or solvents, or exposure to oxygen, can deactivate the catalyst.

  • Suboptimal Reaction Conditions: The chosen catalyst, ligand, solvent, and temperature may not be suitable for this specific electron-deficient and polyfunctional substrate.

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: Several side reactions are common in Suzuki couplings and can be exacerbated by the functional groups on this compound:

  • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to the corresponding arene. It is often competitive with the desired cross-coupling, especially in the presence of excess water or at elevated temperatures with certain bases.

  • Homocoupling: The coupling of two molecules of the boronic acid partner can occur, particularly if the reaction is not rigorously degassed, as oxygen can promote this side reaction. Using a Pd(0) precatalyst or ensuring efficient reduction of a Pd(II) source can help.

  • Hydrodehalogenation: The bromo group on your starting material is replaced by a hydrogen atom. This can happen if a hydride source is present in the reaction mixture, which can sometimes be generated from the solvent or base.

  • Cannizzaro-type Reactions: Under strongly basic conditions and at elevated temperatures, the formyl group can potentially undergo disproportionation, although this is less common under typical Suzuki conditions.

To minimize these, ensure your reagents and solvents are pure and dry, thoroughly degas your reaction mixture, and carefully select your base and reaction temperature.

Q3: How does the carboxylic acid group on this compound specifically impact the reaction?

A3: The carboxylic acid group has several effects:

  • Basicity: It will react with the base, requiring the use of at least one extra equivalent of base to deprotonate it, in addition to the amount needed for the catalytic cycle.

  • Solubility: Once deprotonated to the carboxylate salt, the solubility of the starting material can change dramatically. This can be problematic if it becomes insoluble in the organic phase where the catalyst resides. Using a co-solvent system (e.g., dioxane/water) can help.

  • Catalyst Interaction: The resulting carboxylate can potentially coordinate to the palladium catalyst, which may either be beneficial by stabilizing an active species or detrimental by forming an inactive complex.

Q4: Should I protect the formyl or carboxylic acid group before the Suzuki reaction?

A4: While Suzuki reactions are known for their functional group tolerance, protection can be a valid strategy if you are facing persistent low yields or side reactions.

  • Carboxylic Acid Protection: Esterification (e.g., to a methyl or ethyl ester) is a common strategy. This eliminates the acidity issue and can improve solubility in organic solvents. The ester can then be hydrolyzed post-coupling.

  • Formyl Group Protection: The aldehyde can be protected as an acetal (e.g., using ethylene glycol). This can prevent potential side reactions of the aldehyde under basic conditions. However, the formyl group is generally well-tolerated in Suzuki reactions.

Protection adds extra steps to your synthesis, so it is often considered after direct coupling attempts with optimized conditions have failed.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: No or Very Low Conversion of Starting Materials

This is often indicative of a fundamental issue with the reaction setup or catalyst activity.

  • Verify Reagents and Setup:

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize phosphine ligands and deactivate the palladium catalyst.

    • Degassing: Thoroughly degas all solvents and the reaction mixture.

    • Reagent Quality: Use high-purity reagents and anhydrous solvents. Boronic acids can degrade over time.

  • Review Reaction Parameters:

    • Base: Ensure you are using at least 3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to account for the acidic proton of the carboxylic acid.

    • Catalyst and Ligand: For an electron-deficient aryl bromide, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be more effective than PPh₃. Consider using a pre-formed catalyst like Pd(dppf)Cl₂ or a Buchwald precatalyst.

    • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) may be necessary. Monitor for decomposition.

Problem 2: Formation of Significant Side Products

The presence of side products suggests that the catalyst is active, but competing reaction pathways are favored.

  • To Reduce Protodeboronation:

    • Use a more stable boronic acid derivative, such as a pinacol ester.

    • Use a milder base like KF or K₃PO₄.

    • Minimize the amount of water in the reaction, or run under anhydrous conditions if possible.

  • To Reduce Homocoupling:

    • Ensure rigorous degassing to remove oxygen.

    • Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to minimize the presence of Pd(II) at the start of the reaction.

  • To Reduce Hydrodehalogenation:

    • Ensure solvents are pure and free of potential hydride sources.

    • Screen different bases.

Data Presentation

The following tables provide a summary of suggested starting conditions and parameters for optimization. Yields are illustrative and will vary depending on the specific boronic acid used.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic acid1.2 - 1.5 equiv
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos1-5 mol%
Base K₂CO₃ or K₃PO₄3.0 equiv
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)0.1 M concentration
Temperature 80 - 110 °C
Atmosphere Argon or Nitrogen

Table 2: Troubleshooting Guide - Parameter Optimization

IssueParameter to VarySuggested ChangeExpected Outcome
Low Conversion Catalyst/Ligand Switch to a Buchwald catalyst (e.g., XPhos Pd G3)Increased catalyst activity and stability.
Base Switch to a stronger, more soluble base (e.g., Cs₂CO₃)Improved rate of transmetalation.
Solvent Try a more polar aprotic solvent like DMFImproved solubility of the carboxylate salt.
Protodeboronation Boronic Acid Use the corresponding pinacol boronate esterIncreased stability towards hydrolysis.
Base Use anhydrous KFMilder conditions can suppress protodeboronation.
Homocoupling Catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃)Reduces initial Pd(II) concentration.
Setup Ensure rigorous degassing of solventsMinimizes oxygen which promotes homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M with respect to the aryl bromide) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with Ester Protection of the Carboxylic Acid

Step 1: Esterification of this compound (Example: Methyl Ester)

  • Dissolve this compound in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the mixture, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the methyl ester with an organic solvent.

  • Purify the methyl 3-bromo-5-formylbenzoate.

Step 2: Suzuki Coupling of the Ester

  • Follow Protocol 1, using methyl 3-bromo-5-formylbenzoate as the starting material and 2.0 equivalents of base (as the acidic proton is absent).

Step 3: Hydrolysis of the Ester

  • Dissolve the purified coupled product in a suitable solvent (e.g., THF/methanol).

  • Add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the mixture with 1M HCl and extract the final product.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product ArBr 3-Bromo-5-formyl- benzoic acid (Ar-Br) ArBr->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Setup Check Reaction Setup (Inert atmosphere, Degassing) Start->Check_Setup Check_Reagents Verify Reagent Quality (Purity, Stoichiometry) Check_Setup->Check_Reagents Optimize_Base Optimize Base (Type and Equivalents) Check_Reagents->Optimize_Base Optimize_Catalyst Optimize Catalyst/Ligand System Optimize_Base->Optimize_Catalyst Optimize_Solvent Optimize Solvent System (Solubility) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Consider_Protection Consider Protecting Groups (Esterification) Optimize_Temp->Consider_Protection Success Improved Yield Consider_Protection->Success Functional_Group_Interactions Substrate This compound COOH Carboxylic Acid Substrate->COOH CHO Formyl Group Substrate->CHO Br Bromo Group Substrate->Br Catalyst Pd Catalyst COOH->Catalyst Potential Coordination/ Inhibition Base Base (e.g., K2CO3) CHO->Base Potential Side Reactions (e.g., Cannizzaro) Br->Catalyst Oxidative Addition Base->COOH Deprotonation

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst and base concentrations for cross-coupling reactions involving 3-Bromo-5-formylbenzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) single bonds with boronic acids or esters. This reaction is widely used due to its excellent functional group tolerance, accommodating the carboxylic acid and aldehyde moieties present on the molecule.[1]

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen (C-N) bonds by coupling with primary or secondary amines.[2][3]

  • Sonogashira Coupling: Suitable for forming carbon-carbon triple bonds with terminal alkynes.[4][5]

  • Heck Coupling: Effective for creating carbon-carbon double bonds by reacting with alkenes.[6][7]

Q2: What are the most critical parameters to optimize for these coupling reactions?

A2: Successful cross-coupling requires careful optimization of several interdependent parameters.[8][9] The most critical variables include:

  • Palladium Catalyst & Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. The ligand stabilizes the active Pd(0) species and facilitates key steps in the catalytic cycle.

  • Base: The choice and concentration of the base are paramount. The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizes the acid generated during the reaction.[10][11]

  • Solvent: The solvent system must be capable of dissolving the reactants and the base, especially at the reaction temperature.[12]

  • Temperature: Reaction temperature affects reaction rate and catalyst stability.

  • Reaction Time: Sufficient time is needed for the reaction to reach completion, which should be monitored by techniques like TLC or LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the coupling of this compound.


Problem: Low or No Product Yield


Q: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I fix them?

A: Low conversion is a common issue that can stem from several factors. A systematic check of your reaction components and conditions is the best approach.

  • Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming or may be deactivated.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent and reaction vessel.[13] Oxygen can oxidize and deactivate the Pd(0) catalyst.[13] Use a reliable precatalyst or ensure phosphine ligands are not oxidized.

  • Cause 2: Inefficient Base. The base may be old, hydrated, or not strong enough for the specific reaction.

    • Solution: Use a freshly opened or properly dried base. Ensure the base is finely powdered for better solubility and reactivity. Experiment with different bases; for Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[14]

  • Cause 3: Poor Solubility. Reactants, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent system that solubilizes all components at the reaction temperature. Mixtures of solvents like Toluene/Ethanol/Water or Dioxane/Water are often effective.[15] Increasing the reaction temperature can also improve solubility.

  • Cause 4: Reagent Purity. Impurities in the starting materials, coupling partners, or solvents can poison the catalyst.

    • Solution: Use high-purity reagents and anhydrous, degassed solvents. If using an amine in a Buchwald-Hartwig reaction, consider purifying it by distillation or passing it through a plug of activated alumina.[13]

Problem: Formation of Side Products

Q: I'm observing a significant amount of dehalogenated byproduct (5-formylbenzoic acid). How can I minimize this?

A: Dehalogenation is a competing side reaction where the aryl bromide is reduced.

  • Solution 1: Optimize Ligand and Base. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over dehalogenation.[16] The base also plays a role; sometimes switching to a weaker base can mitigate this side reaction.

  • Solution 2: Add Bromide Salts. In some cases, the addition of bromide salts has been found to suppress dehalogenation.[16]

Q: In my Suzuki coupling, I see a lot of homocoupling of my boronic acid partner. What causes this?

A: The homocoupling of boronic acids is a well-known side reaction, often promoted by the presence of oxygen.[17]

  • Solution: Rigorous Degassing. The most effective way to prevent homocoupling is to ensure the reaction is free of oxygen. Use a robust degassing technique, such as three cycles of evacuating the reaction flask and backfilling with an inert gas (e.g., Argon).[13]

Problem: Catalyst Instability

Q: My reaction mixture is turning black, suggesting catalyst decomposition. How can I prevent this?

A: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form.

  • Solution 1: Use Appropriate Ligands. Bulky phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the mononuclear Pd(0) catalytic species and preventing aggregation.[13]

  • Solution 2: Control Temperature. Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-110 °C.[13]

  • Solution 3: Solvent Choice. Some solvents may be more prone to promoting catalyst decomposition. Toluene and dioxane are generally robust choices for these reactions.[13]

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting points for optimizing a Suzuki-Miyaura and a Buchwald-Hartwig reaction with this compound. These are general conditions and may require further refinement.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationConcentration / EquivalentsNotes
Aryl Halide This compound1.0 equiv.Ensure high purity.
Boronic Acid Aryl/Heteroaryl-B(OH)₂1.1 - 1.5 equiv.A slight excess is used to drive the reaction to completion.
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol %Lower catalyst loading is preferred for greener processes.
Ligand SPhos, XPhos, or PPh₃1.1 - 1.2 x Pd mol %Bulky, electron-rich ligands are often superior for challenging substrates.[16]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equiv.The choice of base can significantly impact yield.[14]
Solvent 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O0.1 - 0.5 MThe solvent mixture should be thoroughly degassed.
Temperature 80 - 110 °C-Monitor for catalyst decomposition at higher temperatures.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationConcentration / EquivalentsNotes
Aryl Halide This compound1.0 equiv.-
Amine Primary or Secondary Amine1.1 - 1.5 equiv.Ensure the amine is pure and dry.[13]
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol %Pre-catalysts can also be highly effective.[12]
Ligand RuPhos, XPhos, or BINAP1.1 - 1.2 x Pd mol %Ligand choice is critical for coupling with secondary amines.[13]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5 equiv.Stronger bases like sodium tert-butoxide are common.[10]
Solvent Toluene or 1,4-Dioxane0.1 - 0.5 MUse anhydrous, degassed solvents.
Temperature 80 - 110 °C--

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., SPhos, 2.2 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Acidification & Extraction: Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid, making it soluble in the organic phase. Extract the acidified aqueous layer three times with ethyl acetate.[15]

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

Visual Workflow and Pathway Diagrams

Troubleshooting_Workflow start Low / No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degassing) start->check_inert check_base Is the Base Active and Soluble? check_inert->check_base check_catalyst Is the Catalyst/Ligand System Appropriate? check_base->check_catalyst vary_base Try a Different Base (e.g., K₃PO₄, Cs₂CO₃) check_base->vary_base If No vary_ligand Use a Bulkier, Electron-Rich Ligand check_catalyst->vary_ligand If No vary_solvent Change Solvent System to Improve Solubility vary_base->vary_solvent success Reaction Optimized vary_solvent->success vary_temp Adjust Temperature vary_ligand->vary_temp vary_temp->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl Transmetalation transmetal Transmetalation ar_boronate Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ ar_boronate->pd2_complex pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_biaryl->product red_elim Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->pd2_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification setup 1. Add Solids to Oven-Dried Flask degas 2. Evacuate & Backfill with Inert Gas (3x) setup->degas add_catalyst 3. Add Catalyst/Ligand Under Inert Gas degas->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat to Target Temperature add_solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to RT & Dilute monitor->cool acidify 8. Acidify Aqueous Layer & Extract with EtOAc cool->acidify dry 9. Dry, Filter & Concentrate Organic Layers acidify->dry purify 10. Purify by Chromatography or Recrystallization dry->purify final_product Final Product purify->final_product Yields Pure Product

Caption: Step-by-step experimental workflow for a typical cross-coupling reaction.

References

strategies to prevent homocoupling side reactions of 3-Bromo-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing homocoupling side reactions during cross-coupling experiments.

Troubleshooting Guide for Homocoupling Side Reactions

Homocoupling is a common side reaction in palladium- or copper-catalyzed cross-coupling reactions, where two molecules of the same reactant couple, leading to undesired byproducts and reduced yield of the desired product. For this compound, this can manifest as the formation of 3,3'-diformyl-5,5'-biphenyldicarboxylic acid.

The following table summarizes common issues, their potential causes, and recommended solutions to minimize homocoupling.

Problem Potential Cause Recommended Solution & Rationale
High levels of aryl-aryl homocoupling (Ullmann-type). 1. High Reaction Temperature: Classic Ullmann conditions often require high temperatures (>200 °C), which can promote homocoupling of the aryl halide.[1] 2. Inappropriate Ligand or Ligand-free Conditions: The absence of a suitable ligand can lead to poorly controlled reactivity of the copper catalyst.1. Lower Reaction Temperature with Modern Ligands: Employ modern Ullmann conditions using ligands such as N,N-dimethyl glycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), which can facilitate the reaction at lower temperatures (e.g., 90-110 °C).[2] 2. Ligand Screening: Screen various ligands (e.g., diamines, amino acids, diketones) to find one that promotes the desired cross-coupling over homocoupling.
Significant homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organoboron reagents.[3][4][5] 2. Presence of Pd(II) Species: Pd(II) precatalysts can directly oxidize the organometallic reagent, leading to homocoupling before the catalytic cycle begins.[4] 3. Unstable Organoboron Reagent: Some boronic acids are prone to decomposition and side reactions.[3]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or freeze-pump-thaw cycles.[3][6] 2. Use Pd(0) Precatalyst or a Reducing Agent: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, if using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate (1-2 equivalents) to reduce Pd(II) to the active Pd(0) state in situ.[3][7][8] 3. Use More Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to suppress side reactions.[3][4]
Formation of alkyne dimer (Glaser coupling) in Sonogashira reactions. 1. Oxygen Presence: Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst.[6][9] 2. Copper(I) Co-catalyst: The copper(I) co-catalyst is often the primary mediator of Glaser coupling.[6]1. Thorough Degassing: Ensure the reaction is performed under a strictly inert atmosphere.[6][9] 2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. Palladium catalysts with suitable ligands (e.g., bulky, electron-rich phosphines) can facilitate the reaction without the need for a copper co-catalyst.[6] 3. Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]
Low yield of cross-coupled product and significant starting material recovery. 1. Incorrect Stoichiometry: An excess of the organometallic partner can sometimes favor homocoupling. 2. Suboptimal Ligand/Base/Solvent Combination: The interplay between the ligand, base, and solvent is critical for an efficient catalytic cycle and can impact selectivity.[10][11]1. Adjust Stoichiometry: Use a slight excess of the aryl halide (this compound), for example, 1.1 equivalents relative to the coupling partner.[6] 2. Systematic Optimization: Screen different combinations of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent).[8][10]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant issue with this compound?

A1: this compound contains both electron-withdrawing groups (formyl and carboxylic acid). While these groups can influence the reactivity of the C-Br bond, the primary factors leading to homocoupling are general to most cross-coupling reactions and are not uniquely exacerbated by this substrate's structure. The main culprits are typically suboptimal reaction conditions, particularly the presence of oxygen and the choice of catalyst system.[3][4]

Q2: How does oxygen specifically promote the homocoupling of boronic acids in a Suzuki reaction?

A2: Oxygen can participate in the catalytic cycle in a detrimental way. It can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl product, regenerating Pd(0).[4][5] This parasitic cycle competes with the desired cross-coupling pathway.

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Yes, significantly. Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ requires an initial reduction to the catalytically active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of the organometallic reagent.[4] By starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, you introduce the active catalyst directly, which can help suppress this initial homocoupling pathway.[3]

Q4: Are there any specific ligands that are known to suppress homocoupling?

A4: While ligand choice is substrate-dependent, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or bulky trialkylphosphines like P(t-Bu)₃) are often effective. These ligands promote a rapid oxidative addition of the aryl halide and a fast reductive elimination step to form the cross-coupled product.[12][13] A faster desired catalytic cycle can outcompete the slower side reactions that lead to homocoupling.

Q5: For a Sonogashira coupling, is it always better to use copper-free conditions to avoid Glaser homocoupling?

A5: For many substrates, especially when homocoupling is a major issue, copper-free conditions are highly advantageous as they remove the primary pathway for Glaser coupling.[6] However, traditional copper-co-catalyzed Sonogashira reactions can sometimes be faster and more efficient for certain substrates. If using copper, it is absolutely critical to rigorously exclude oxygen and consider other strategies like the slow addition of the alkyne to minimize the side reaction.[6][9]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0) precatalyst, 0.02 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), finely ground and dried

  • Toluene (solvent)

  • Water (co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Degassing the Solvents: Sparge the toluene and water with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.[3]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water (e.g., in a 4:1 ratio) to the flask via cannula or syringe.

  • Mixture Degassing: Sparge the resulting mixture with the inert gas for an additional 10 minutes while stirring.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.02 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid, then extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Cross-Coupling

The following diagram illustrates a generalized workflow for a cross-coupling reaction, highlighting critical points for preventing homocoupling.

G cluster_prep Preparation Phase (Critical for Homocoupling Prevention) cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep_reagents 1. Prepare & Weigh Reagents degas_solvents 2. Degas Solvents (N2/Ar Sparge) prep_reagents->degas_solvents setup_flask 3. Assemble & Flame-Dry Glassware degas_solvents->setup_flask inert_atm 4. Establish Inert Atmosphere (Evacuate/Backfill) setup_flask->inert_atm add_solids 5. Add Solids (Aryl Halide, Base, etc.) inert_atm->add_solids add_solvents 6. Add Degassed Solvents add_solids->add_solvents degas_mixture 7. Degas Reaction Mixture add_solvents->degas_mixture add_catalyst 8. Add Catalyst (Under N2/Ar flow) degas_mixture->add_catalyst heat 9. Heat to Reaction Temperature add_catalyst->heat monitor 10. Monitor Progress (TLC/LCMS) heat->monitor quench 11. Quench & Aqueous Work-up monitor->quench purify 12. Purify Product quench->purify A1 Oxygen Exclusion A1->degas_solvents A1->inert_atm A1->degas_mixture A2 Use Pd(0) or Reducing Agent A2->add_catalyst

Caption: Workflow highlighting key steps to prevent homocoupling.

Troubleshooting Decision Tree for Homocoupling

This diagram provides a logical path to diagnose and solve issues with homocoupling during your reaction.

G start Homocoupling Observed? check_atmosphere Was the reaction rigorously degassed and run under an inert atmosphere? start->check_atmosphere Yes degas_protocol Solution: Improve degassing protocol. (Sparge solvents, use Schlenk line). check_atmosphere->degas_protocol No check_catalyst Are you using a Pd(II) precatalyst? check_atmosphere->check_catalyst Yes end_ok Problem Resolved degas_protocol->end_ok use_pd0 Solution: Switch to a Pd(0) precatalyst OR add a mild reducing agent (e.g., KCOOH). check_catalyst->use_pd0 Yes check_conditions Have you optimized ligands, base, and solvent? check_catalyst->check_conditions No use_pd0->end_ok optimize Solution: Screen different ligands (e.g., bulky phosphines), bases, and solvent systems. check_conditions->optimize No check_reagent Is the coupling partner (e.g., boronic acid) known to be unstable? check_conditions->check_reagent Yes optimize->end_ok stable_reagent Solution: Use a more stable derivative (e.g., pinacol ester). check_reagent->stable_reagent Yes end_fail Consult further literature for specific substrate. check_reagent->end_fail No stable_reagent->end_ok

Caption: Decision tree for troubleshooting homocoupling side reactions.

References

Technical Support Center: Purification of Crude 3-Bromo-5-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromo-5-formylbenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A common and effective solvent system for many benzoic acid derivatives is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form.

Q3: What are the likely impurities in crude this compound?

A3: Potential impurities depend on the synthetic route. If synthesized from 3-bromo-5-methylbenzoic acid via oxidation, unreacted starting material is a likely impurity. If prepared through formylation of a 3-bromobenzoic acid derivative, starting materials and regioisomers could be present. Other possible impurities include byproducts from side reactions and residual reagents or solvents.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The crude product is highly impure, leading to a significant depression of the melting point. The solution is too concentrated. The solution is being cooled too quickly.- Attempt a preliminary purification by column chromatography. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Insulate the flask to ensure gradual cooling.
Low or no crystal formation Too much solvent was used, resulting in a solution that is not saturated. The solution was not cooled to a low enough temperature.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. - Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce crystallization.
Colored crystals The presence of colored impurities in the crude material. Thermal decomposition of the product during heating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Avoid prolonged heating at high temperatures.
Low recovery of purified product The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. Washing the crystals with a solvent that is not cold enough.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the funnel and filter paper before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities The eluent system is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture.- Use TLC to determine an optimal solvent system that gives good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).
Product is not eluting from the column The eluent is not polar enough to move the highly polar carboxylic acid.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of acetic or formic acid can be added to the eluent to help protonate the carboxylic acid and reduce its interaction with the silica gel.
Streaking or tailing of the product band The compound is interacting too strongly with the acidic silica gel. The sample was not loaded onto the column in a concentrated band.- Add a small percentage of a polar solvent like methanol or a few drops of acetic acid to the eluent. - Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to clarify it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable eluent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid). Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrystallization Crude Product dissolve Dissolve in minimal hot ethanol crude_recrystallization->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water to turbidity dissolve->add_water No insoluble impurities hot_filtration->add_water cool_slowly Slow Cooling & Ice Bath add_water->cool_slowly vacuum_filtration Vacuum Filtration cool_slowly->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product_recrystallization Pure Product dry->pure_product_recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product solution_oiling Column Chromatography, Slower Cooling, More Solvent oiling_out->solution_oiling Yes solution_yield Less Solvent, Ice Bath, Induce Crystallization low_yield->solution_yield Yes solution_color Activated Charcoal, Avoid Overheating colored_product->solution_color Yes

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: Improving the Solubility of 3-Bromo-5-formylbenzoic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Bromo-5-formylbenzoic acid in various reaction media.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to addressing these issues.

Problem: this compound Does Not Dissolve in the Chosen Solvent.

Possible Causes:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the solute.

  • Insufficient Solvent Volume: The concentration of the solute may be too high for the amount of solvent used.

  • Low Temperature: The solubility of the compound may be significantly lower at ambient temperature.

Solutions:

  • Optimize Solvent Selection:

    • "Like Dissolves Like": Start by selecting a solvent with a similar polarity to this compound. As a substituted benzoic acid, it possesses both polar (carboxylic acid, formyl) and non-polar (brominated benzene ring) characteristics.

    • Test a Range of Solvents: If the initial choice is unsuccessful, test a variety of solvents with differing polarities.

  • Increase Solvent Volume:

    • Gradually add more of the primary solvent to the mixture while stirring. This will decrease the concentration and may facilitate dissolution.

  • Apply Heat:

    • Gently warm the mixture. The solubility of most solids, including benzoic acid derivatives, increases with temperature.[1]

    • Caution: Ensure the applied temperature does not exceed the boiling point of the solvent or cause degradation of the starting material or other reagents.

Problem: The Compound "Oils Out" Instead of Dissolving.

Possible Cause:

  • This phenomenon can occur when the melting point of the compound is close to the boiling point of the solvent, or if the compound melts before it fully dissolves.

Solutions:

  • Select a Higher-Boiling Point Solvent: Choose a solvent with a boiling point significantly higher than the melting point of this compound.

  • Utilize a Co-solvent System: The addition of a co-solvent can lower the melting point of the mixture, facilitating dissolution.

Problem: The Compound Precipitates Upon Addition of Another Reagent.

Possible Causes:

  • Change in Solvent Polarity: The added reagent may alter the overall polarity of the reaction mixture, reducing the solubility of this compound.

  • Reaction and Formation of an Insoluble Product: The added reagent may be reacting with this compound to form a new, less soluble compound.

Solutions:

  • Slow Reagent Addition: Add the subsequent reagent slowly and with vigorous stirring to maintain a homogeneous solution.

  • Investigate the Precipitate: If a precipitate forms, it is crucial to isolate and analyze it to determine its identity. This will help in understanding the underlying cause and modifying the reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific quantitative data is limited, based on its structure and data from similar compounds, this compound is expected to be:

  • Slightly soluble to soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

  • Slightly soluble in polar protic solvents like methanol and ethanol.

  • Very slightly soluble to insoluble in non-polar solvents like hexanes and toluene.

  • Very slightly soluble in water.

Q2: How can I improve the solubility of this compound in my reaction?

A2: Several effective strategies can be employed:

  • pH Adjustment: As a carboxylic acid, its solubility in aqueous or protic media can be significantly increased by raising the pH. Deprotonation of the carboxylic acid group to form the more soluble carboxylate salt can be achieved by adding a suitable base.

  • Co-solvency: Using a mixture of solvents can enhance solubility. A small amount of a solvent in which the compound is highly soluble can be added to the primary reaction solvent.

  • Salt Formation: Converting the carboxylic acid to a salt prior to the reaction can dramatically increase its solubility in polar solvents.

  • Temperature Increase: Gently heating the reaction mixture can increase the rate and extent of dissolution.

Q3: What are some recommended co-solvents for this compound?

A3: The choice of co-solvent depends on the primary solvent and reaction conditions.

  • For reactions in aqueous media , consider adding polar aprotic solvents like DMF or DMSO, or alcohols such as methanol or ethanol.

  • For reactions in non-polar organic solvents , adding a small amount of a more polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) might be beneficial.

Q4: How do I choose a suitable base for pH adjustment or salt formation?

A4: The choice of base is critical and must be compatible with your reaction conditions.

  • Inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used for increasing solubility in aqueous solutions.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in organic media.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, DMF, DMSO)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Observe the mixture. Classify as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If insoluble at room temperature, gently warm the mixture and observe any changes.

Protocol 2: Improving Solubility with a Co-solvent

Objective: To dissolve this compound in a primary solvent where it has poor solubility by adding a co-solvent.

Procedure:

  • Suspend this compound in the primary reaction solvent.

  • Gradually add a co-solvent in which the compound is known to be more soluble (e.g., DMF or DMSO) dropwise while stirring.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Note the approximate ratio of primary solvent to co-solvent required for dissolution.

Protocol 3: Improving Solubility by pH Adjustment (for aqueous or protic media)

Objective: To increase the solubility of this compound by forming its carboxylate salt in situ.

Materials:

  • This compound

  • Aqueous or protic solvent

  • A suitable base (e.g., 1M NaOH solution)

  • pH meter or pH paper

Procedure:

  • Suspend this compound in the solvent.

  • Slowly add the base dropwise while monitoring the pH of the mixture.

  • Continue adding the base until the solid dissolves completely. A clear solution indicates the formation of the soluble salt.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound

SolventPolarityExpected Solubility
WaterHighVery Slightly Soluble
MethanolHighSlightly Soluble
EthanolHighSlightly Soluble
Dimethyl Sulfoxide (DMSO)HighSoluble
Dimethylformamide (DMF)HighSoluble
AcetoneMediumPartially Soluble
Dichloromethane (DCM)MediumSlightly Soluble
Tetrahydrofuran (THF)MediumSlightly Soluble
TolueneLowInsoluble
HexanesLowInsoluble

Note: This table provides estimated solubilities based on the chemical structure and data for similar compounds. Experimental verification is recommended.

Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_check Is the solvent appropriate? (Polarity Match) start->solvent_check salt_formation Consider Salt Formation (pre-reaction) start->salt_formation concentration_check Is the concentration too high? solvent_check->concentration_check Yes cosolvent Use a Co-solvent System solvent_check->cosolvent No temp_check Is the temperature too low? concentration_check->temp_check No dissolved Compound Dissolved concentration_check->dissolved Yes, add more solvent ph_adjustment pH Adjustment (for protic/aqueous media) temp_check->ph_adjustment Yes temp_check->cosolvent No ph_adjustment->dissolved cosolvent->dissolved salt_formation->dissolved

References

common issues in the workup and isolation of 3-Bromo-5-formylbenzoic acid products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-formylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup and isolation of this compound products.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions for problems that may arise during the synthesis, workup, and purification of this compound.

Q1: My reaction to synthesize this compound appears complete by TLC, but I'm getting a low yield after workup. What are the potential causes?

A1: Low yields can stem from several factors during the workup and isolation phase. Here are some common culprits and troubleshooting steps:

  • Incomplete Extraction: Due to its polar carboxylic acid and aldehyde functionalities, this compound may have significant solubility in the aqueous phase, especially if the pH is not sufficiently acidic.

    • Troubleshooting: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like 1N HCl before extraction.[1] This protonates the carboxylate, making the molecule less water-soluble. Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether, and perform multiple extractions to maximize recovery.[2][3]

  • Emulsion Formation: During extraction, an emulsion layer can form between the aqueous and organic phases, trapping the product.

    • Troubleshooting: To break up emulsions, you can add brine (a saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsion through a pad of Celite can be effective.

  • Product Precipitation: The product may precipitate out of the solution if the concentration is too high or if the temperature of the solution drops significantly during workup.

    • Troubleshooting: If a precipitate forms, it can be collected by filtration.[4] Ensure you check both the filtered solid and the filtrate for your desired product.

Q2: I'm observing significant impurities in my crude this compound product. What are the likely side products and how can I remove them?

A2: The presence of impurities is a common challenge. The nature of these impurities will depend on the synthetic route used.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted starting materials.

    • Troubleshooting: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction has stalled, you may need to adjust reaction conditions such as temperature, time, or reagent stoichiometry.

  • Over-oxidation or Over-bromination: Depending on the reagents used, side reactions such as the formation of di-brominated species or oxidation of the aldehyde to a carboxylic acid can occur.

    • Troubleshooting: Purification techniques like column chromatography or recrystallization are often necessary to remove these impurities.[2] For column chromatography, a common eluent system for similar compounds is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[5]

  • Isomeric Impurities: In some synthetic routes, isomeric products may be formed.

    • Troubleshooting: Careful purification by recrystallization or chromatography is crucial. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallizing similar aromatic acids include ethanol, methanol, or mixtures of dichloromethane and hexane.[5]

Q3: My purified this compound has a brownish or yellowish color. How can I decolorize it?

A3: A colored product often indicates the presence of trace impurities, possibly from oxidation or residual reagents.

  • Troubleshooting:

    • Recrystallization: This is often the most effective method for removing colored impurities.[4]

    • Activated Carbon (Charcoal) Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a brief boiling, the charcoal is removed by hot filtration.

    • Washing: Washing the solid product with a cold solvent in which the impurities are soluble but the product is not can also help.[1]

Q4: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I consider?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Selection Strategy:

    • Polarity: Given the presence of a carboxylic acid and an aldehyde, polar solvents are a good starting point. Benzoic acid itself is soluble in ethanol, methanol, and ethyl acetate.[6][7][8]

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates to screen include ethanol, methanol, isopropanol, ethyl acetate, and solvent mixtures like ethyl acetate/hexane or dichloromethane/heptane.[4][5][9]

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Data Presentation

Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents
SolventBenzoic Acid Solubility Trend3-Nitrobenzoic Acid & 3,5-Dinitrobenzoic Acid Solubility Trend
WaterLowVery Low
TolueneLowLow
DichloromethaneModerateModerate
Ethyl AcetateHighHigh
AcetonitrileHighHigh
MethanolVery HighVery High
EthanolVery HighVery High

Data compiled from studies on benzoic acid and its nitro-derivatives, indicating a general trend.[7][8]

Experimental Protocols

General Protocol for Aqueous Workup and Extraction

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For instance, if a strong oxidizing agent like KMnO4 was used, a quenching agent may be required.[2]

  • Solvent Removal: If the reaction was performed in a water-miscible organic solvent like acetone or THF, remove the solvent under reduced pressure.[2]

  • Acidification: Dilute the remaining mixture with water and acidify the aqueous solution to a pH of 1-2 using 1N or 2N HCl.[1][2] This ensures the carboxylic acid is in its protonated form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[2][3] Repeat the extraction process 2-3 times to maximize recovery.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][9] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system based on prior solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Workup and Isolation

The following diagram illustrates a typical workflow for the workup and isolation of this compound.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification reaction Reaction Mixture quench Quench Reaction reaction->quench acidify Acidify (pH 1-2) quench->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization crude->recrystallize chromatography Column Chromatography crude->chromatography pure Pure Product recrystallize->pure chromatography->pure

Caption: A typical experimental workflow for the workup and isolation of this compound.

Troubleshooting Logic for Low Product Yield

This diagram outlines a logical approach to troubleshooting low yields during the workup and isolation of this compound.

G cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_pH Check pH of Aqueous Layer start->check_pH check_extraction Review Extraction Procedure start->check_extraction check_emulsion Check for Emulsion start->check_emulsion check_precipitation Inspect for Premature Precipitation start->check_precipitation analyze_aqueous Analyze Aqueous Layer for Product check_pH->analyze_aqueous pH > 2? increase_extractions Increase Number of Extractions check_extraction->increase_extractions < 3 Extractions? adjust_pH Re-acidify and Re-extract analyze_aqueous->adjust_pH Product Detected break_emulsion Use Brine or Celite Filtration check_emulsion->break_emulsion Emulsion Present? collect_precipitate Filter and Analyze Precipitate check_precipitation->collect_precipitate Solid Observed?

Caption: A troubleshooting guide for diagnosing and resolving low product yields.

References

challenges and solutions for scaling up reactions with 3-Bromo-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions with 3-Bromo-5-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up reactions with this compound introduces several key challenges that are common to many chemical processes but require specific attention due to the molecule's functionalities. The main difficulties include:

  • Heat Management: Many reactions, such as amide bond formation or esterification, can be exothermic. What might be a manageable temperature increase in a lab-scale flask can become a dangerous thermal runaway in a large reactor due to the significant decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][2]

  • Mass Transfer and Mixing: Achieving uniform mixing in a large-scale reactor is more difficult than on the bench.[3] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of impurities and reducing the overall yield.[1]

  • Impurity Profile Changes: Minor side reactions that are negligible at a small scale can become significant sources of impurities during a scaled-up process, complicating purification and potentially impacting product quality.[4][5]

  • Purification Strategy: Laboratory-scale purification methods like column chromatography are often not economically or practically viable for large quantities. Developing a robust crystallization or recrystallization protocol is typically necessary for industrial-scale purification of solid products like derivatives of this compound.[6][7][][9]

  • Safety and Handling: Handling large quantities of brominated organic compounds requires stringent safety protocols to manage risks of toxicity, corrosivity, and reactivity.[10][11][12]

Q2: How should I approach the scale-up of an exothermic reaction with this compound?

A2: A systematic and cautious approach is critical.

  • Conduct Thermal Safety Studies: Before any scale-up, perform studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the reaction's heat profile, including the onset temperature for decomposition and the total heat of reaction.[1] This data is essential for designing an adequate cooling system.

  • Implement Robust Temperature Control: Ensure the pilot-scale reactor is equipped with an efficient cooling system (e.g., cooling jackets, external heat exchangers) and reliable temperature probes.[1][13] An automated control system that can adjust cooling in real-time is highly recommended.[1]

  • Use a Semi-Batch Process: For highly exothermic reactions, add one of the reactants gradually (semi-batch addition) rather than all at once. This allows you to control the reaction rate and heat generation by adjusting the addition rate.[14]

  • Plan for the Worst-Case Scenario: Calculate the adiabatic temperature rise to understand the maximum possible temperature if cooling were to fail.[1] Ensure that emergency measures, such as a quench system or an emergency relief vent, are in place.[15]

Q3: My reaction yield dropped significantly after scaling up. What are the likely causes?

A3: A drop in yield upon scale-up is a common problem with several potential root causes:

  • Poor Mixing: Inefficient mixing can lead to localized concentration gradients, resulting in increased side-product formation.[2] The type of agitator and stirring speed are critical parameters that need to be optimized for the larger vessel.[1]

  • Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid catalyst in a liquid), the rate may become limited by how quickly reactants can move between phases, a factor that is highly dependent on mixing efficiency.[16][17][18]

  • Incomplete Reaction: Reaction times do not always scale linearly. A reaction that is complete in 2 hours at 100 mL scale may require a longer time in a 100 L reactor to reach the same level of conversion. It is crucial to monitor the reaction progress using in-process controls (e.g., HPLC, UPLC).[19]

  • Product Decomposition: Longer reaction times or localized hot spots from poor heat transfer can lead to the degradation of your desired product.[19][20]

  • Losses During Workup: Workup procedures must also be scaled appropriately. For example, phase separations in a large reactor can be less efficient, and transferring large volumes can lead to physical loss of material.

Q4: What is the recommended method for purifying derivatives of this compound at an industrial scale?

A4: For solid derivatives, recrystallization is the most effective and scalable purification method.[][9] While chromatography is excellent for lab-scale purification, it is generally too expensive and complex for large quantities. The key to a successful recrystallization is solvent selection. An ideal solvent (or solvent system) should:

  • Completely dissolve the product and any impurities at an elevated temperature.

  • Have low solubility for the desired product at room temperature or below.

  • Keep impurities dissolved at low temperatures, so they remain in the mother liquor upon filtration.[21] A systematic solvent screening is the first step. Once a suitable solvent is found, the process of dissolving at high temperature, cooling slowly to allow for crystal formation, and isolating via filtration can be optimized for large-scale equipment.[22]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of a representative reaction: the amide coupling of this compound with a primary amine.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Reagent Activation: The coupling reagent (e.g., HATU, EDC) may not be effectively activating the carboxylic acid due to poor mixing or insufficient equivalents at scale. 2. Poor Mass Transfer: The solid this compound may not be fully dissolved or suspended, limiting its availability to react. 3. Sub-optimal Temperature: The reaction may be too slow at the previously established temperature due to different heat transfer characteristics of the larger vessel.1. Optimize Reagent Addition: Ensure the coupling reagent is added under conditions of vigorous agitation. Consider a slight increase in the equivalents of the coupling reagent after careful small-scale testing. 2. Improve Mixing: Increase the agitation speed. Verify that the impeller design is appropriate for solid suspension.[16] Consider using a solvent system that provides better solubility for the starting material. 3. Re-evaluate Temperature: Monitor the internal reaction temperature closely. If the reaction is clean but slow, consider a controlled increase in temperature.[19]
Formation of New/Increased Impurities 1. Localized Overheating: "Hot spots" caused by poor mixing during an exothermic activation or coupling step can lead to decomposition or side reactions.[1][2] 2. Extended Reaction Time: A longer time at elevated temperatures can promote the formation of degradation products that were not observed on a smaller scale.[5] 3. Air/Moisture Sensitivity: Larger scale operations often have more headspace and longer transfer times, increasing potential exposure to air and moisture if the reaction is sensitive.1. Control Exotherm: Add the coupling reagent or amine solution slowly and sub-surface to ensure rapid mixing and heat dissipation.[14] Improve cooling efficiency of the reactor jacket. 2. Optimize Reaction Time: Use in-process controls (e.g., HPLC) to determine when the reaction has reached maximum conversion and stop it promptly to avoid impurity formation.[4] 3. Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) throughout the process, including reagent transfers.
Product "Oiling Out" Instead of Crystallizing 1. Supersaturation Level Too High: The solution is cooled too quickly, causing the product to separate as a liquid (oil) instead of forming an ordered crystal lattice. 2. Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth, promoting oiling out.1. Control Cooling Rate: Implement a slow, controlled cooling profile. Maintain gentle agitation during cooling to promote crystallization. Seeding the solution with a few crystals of pure product can help initiate nucleation.[22] 2. Improve Purity Before Crystallization: Perform an initial workup step (e.g., an aqueous wash) to remove major impurities before attempting the final crystallization.
Difficult Filtration / Fine Particles 1. Rapid Crystallization: "Crash cooling" or adding an anti-solvent too quickly can lead to the formation of very fine particles that are difficult to filter and wash. 2. Poor Crystal Habit: The chosen solvent system may not be optimal for growing well-defined, easily filterable crystals.1. Optimize Cooling/Anti-solvent Addition: Slow down the cooling rate or the addition rate of the anti-solvent. Ageing the slurry (stirring for a period after crystallization is complete) can sometimes improve particle size. 2. Screen Solvents: Experiment with different solvent systems during development to find one that yields a more robust crystal form suitable for large-scale filtration.

Experimental Protocols (Representative Example)

The following protocols describe a representative amide coupling reaction at two different scales. This is an illustrative example to highlight the changes required during scale-up.

Reaction: Amide coupling of this compound with 4-Fluoroaniline using HATU.

Lab Scale Protocol (10 g)
  • Setup: To a 500 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (10.0 g, 43.66 mmol) and N,N-Dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Stir the mixture to obtain a suspension. Add 4-Fluoroaniline (5.32 g, 47.87 mmol, 1.1 eq) followed by Diisopropylethylamine (DIPEA, 16.9 g, 22.8 mL, 130.98 mmol, 3.0 eq).

  • Activation and Reaction: Cool the mixture to 0-5 °C using an ice bath. Add HATU (18.2 g, 47.87 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-water with stirring.

  • Isolation: Filter the resulting precipitate, wash the solid with water (3 x 100 mL), and then with cold methyl tert-butyl ether (MTBE, 2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

Pilot Scale Protocol (1 kg)
  • Setup: Charge a 50 L glass-lined reactor equipped with a mechanical overhead stirrer (impeller type selected for solid suspension), temperature probe, nitrogen inlet, and a jacketed cooling/heating system with this compound (1.00 kg, 4.366 mol) and DMF (10 L).

  • Reagent Addition: Start agitation. Charge 4-Fluoroaniline (0.532 kg, 4.787 mol, 1.1 eq) followed by DIPEA (1.69 kg, 2.28 L, 13.10 mol, 3.0 eq) via a charging port.

  • Activation and Reaction: Cool the reactor contents to 0-5 °C using the jacket. Add HATU (1.82 kg, 4.787 mol, 1.1 eq) via a powder addition system in portions over 60-90 minutes. Monitor the internal temperature and jacket temperature closely to manage the exotherm, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the batch to warm to room temperature and stir for 6-8 hours (reaction time may be longer at scale). Take samples periodically for HPLC analysis to confirm completion.

  • Workup: In a separate 100 L reactor, charge 50 L of water and cool to 0-5 °C. Slowly transfer the completed reaction mixture into the cold water under vigorous stirring over a period of 1 hour to control the precipitation process.

  • Isolation: Filter the resulting slurry using a Nutsche filter-dryer. Wash the cake with water (3 x 10 L), followed by a displacement wash with cold MTBE (2 x 5 L).

  • Drying: Dry the solid under vacuum at 50 °C with intermittent agitation until solvent content is within specification.

Data Presentation

The following table summarizes the typical changes in parameters and results when scaling the representative amide coupling reaction.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Scale Factor 1x100x-
This compound 10.0 g1.00 kgDirect scale-up of limiting reagent.
Solvent (DMF) Volume 100 mL (10 vol)10 L (10 vol)Maintained solvent ratio for consistency, though this could be optimized to increase concentration.[23]
HATU Addition Time 15 minutes60-90 minutesSlower addition is required to control the exotherm in the larger vessel due to less efficient heat transfer.[14]
Total Reaction Time 4 hours6-8 hoursReactions often require more time at scale to ensure complete conversion due to mixing and mass transfer effects.[20]
Typical Isolated Yield 90-95%85-90%Yield is often slightly lower at scale due to transfer losses and potentially more side reactions.
Typical Purity (by HPLC) >99%>98.5%Impurity profile may be slightly worse due to the challenges of heat and mass transfer.[5]
Purification Method Direct precipitationControlled precipitation & washingAt scale, the precipitation must be carefully controlled to ensure good particle size for efficient filtration.

Visualizations

General Scale-Up Workflow

The following diagram illustrates the logical workflow for scaling up a chemical process from the laboratory to the pilot plant.

ScaleUp_Workflow lab Lab Scale Synthesis (g scale) dev Process Development & Optimization lab->dev safety Hazard Assessment (DSC, RC, etc.) dev->safety pilot_prep Pilot Plant Prep (Equipment selection, SOPs) safety->pilot_prep  Safe Process Defined pilot_run Pilot Scale Run (kg scale) pilot_prep->pilot_run analysis Analysis & Data Review (Yield, Purity, Impurities) pilot_run->analysis decision Go / No-Go Decision analysis->decision decision->dev No-Go / Re-optimize tech_transfer Tech Transfer to Manufacturing decision->tech_transfer Go

A logical workflow for process scale-up.
Troubleshooting Decision Pathway for Low Yield

This diagram outlines a decision-making process for troubleshooting low yield, a common issue during scale-up.

Troubleshooting_Yield start Low Yield Observed at Pilot Scale analyze Analyze Crude Mixture (HPLC, LCMS) start->analyze q1 Is Starting Material (SM) Present? analyze->q1 incomplete Incomplete Reaction q1->incomplete Yes q2 Are Side Products Dominant? q1->q2 No action1 Increase Reaction Time or Temperature incomplete->action1 end Re-run Pilot Batch action1->end side_rxn Side Reactions Occurring q2->side_rxn Yes q3 Is Product Decomposing? q2->q3 No action2 Improve Mixing & Heat Transfer side_rxn->action2 action2->end decomp Product Degradation q3->decomp Yes action3 Lower Temperature & Reduce Reaction Time decomp->action3 action3->end

A decision tree for troubleshooting low yield.

References

minimizing debromination of 3-Bromo-5-formylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the unwanted side reaction of debromination during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a concern with this compound?

A1: Debromination is the cleavage of the carbon-bromine (C-Br) bond, leading to the replacement of the bromine atom with a hydrogen atom. This is a significant concern as it results in the formation of an undesired byproduct, 3-formylbenzoic acid, which can complicate purification and reduce the yield of the desired product. The electronic nature of the aromatic ring, substituted with both an electron-withdrawing aldehyde and a carboxylic acid group, can influence the stability of the C-Br bond under certain reaction conditions.

Q2: Which reaction conditions are known to potentially cause debromination of aryl bromides?

A2: Several reaction conditions can promote the debromination of aryl bromides, including:

  • Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), is a classic method for dehalogenation.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Debromination is a common side reaction in these processes. It can be influenced by the choice of catalyst, ligands, base, and solvent.

  • Reductive Conditions: The presence of strong reducing agents or even milder ones under certain conditions can lead to the cleavage of the C-Br bond.

  • High Temperatures: Elevated reaction temperatures can sometimes provide the energy needed to initiate debromination, especially in the presence of other contributing factors.

  • Light: Some dehalogenation reactions can be photochemically induced.

Q3: How do the functional groups of this compound affect its susceptibility to debromination?

A3: The aldehyde and carboxylic acid groups are electron-withdrawing, which generally makes the aromatic ring electron-deficient. This can influence the reactivity of the C-Br bond. While electron-withdrawing groups can sometimes stabilize the aryl halide, under reductive conditions or in the catalytic cycle of cross-coupling reactions, the overall electronic environment and the specific reagents used will determine the propensity for debromination.

Troubleshooting Guides

Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Symptoms:

  • Formation of 3-formylbenzoic acid as a significant byproduct, detected by LC-MS or NMR.

  • Low yield of the desired coupled product.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Catalyst Choice Switch to a catalyst system known for lower hydrodehalogenation activity. Consider palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).These ligands can promote the desired cross-coupling pathway over the reductive debromination side reaction.
Base Selection Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).Strong bases can sometimes promote side reactions, including debromination.
Solvent System If using aqueous solvent mixtures, try switching to anhydrous conditions with solvents like dioxane or DMF.Water can be a proton source for the debrominated byproduct.
Reaction Temperature Lower the reaction temperature and extend the reaction time.This can help to disfavor the higher activation energy pathway of debromination.
Boronic Acid Quality Ensure the boronic acid or its ester is of high purity and is not undergoing protodeborylation.Impurities or degradation of the coupling partner can lead to side reactions.
Issue 2: Debromination during Reductive Amination of the Formyl Group

Symptoms:

  • Isolation of 3-aminomethyl-benzoic acid or 3-formylbenzoic acid alongside the desired 3-bromo-5-(aminomethyl)benzoic acid.

  • Complex product mixture observed in analytical data.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] Avoid catalytic hydrogenation (H₂/Pd/C) if debromination is a concern.NaBH(OAc)₃ is a chemoselective reagent for reducing imines and is less likely to reduce the aryl bromide compared to catalytic hydrogenation.[3][4]
Reaction Conditions If using sodium cyanoborohydride (NaBH₃CN), maintain a mildly acidic pH (around 4-5) to favor imine formation and reduction over other pathways.Proper pH control is crucial for the efficiency and selectivity of reductive aminations with NaBH₃CN.
One-Pot vs. Stepwise For challenging substrates, consider a two-step procedure: first, form and isolate the imine, then reduce it in a separate step.This allows for optimization of each step and can minimize side reactions by avoiding the simultaneous presence of all reagents.
Issue 3: Debromination during Reduction of the Carboxylic Acid or Aldehyde

Symptoms:

  • Formation of 3-hydroxymethyl-5-bromobenzoic acid (from aldehyde reduction) or (3-bromophenyl)methanol (from both groups reduced) is accompanied by the debrominated alcohol.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Reducing Agent For selective aldehyde reduction, use a mild hydride source like sodium borohydride (NaBH₄) at low temperatures. For carboxylic acid reduction, consider borane complexes (e.g., BH₃·THF) under carefully controlled conditions.NaBH₄ is generally selective for aldehydes over carboxylic acids and is less likely to cause debromination than more reactive hydrides like LiAlH₄.
Catalytic Hydrogenation Avoid using H₂/Pd/C for the reduction of the aldehyde or carboxylic acid if the bromine is to be retained.Catalytic hydrogenation is a very effective method for hydrodehalogenation.[1]
Reaction Temperature Perform reductions at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.Higher temperatures can promote over-reduction and side reactions like debromination.

Experimental Protocols

Protocol 1: Suzuki Coupling with Minimized Debromination

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation and stir at room temperature for 1-2 hours.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as needed.

Visualizing the Problem: Factors Influencing Debromination

cluster_molecule This compound Catalyst Catalyst (e.g., Pd/C, Pd(0) complexes) Debromination Debromination (Undesired Byproduct) Catalyst->Debromination ReducingAgent Reducing Agent (e.g., H₂, NaBH₄, NaBH(OAc)₃) ReducingAgent->Debromination Base Base Strength (Strong vs. Mild) Base->Debromination Temperature High Temperature Temperature->Debromination Molecule C-Br Bond Molecule->Debromination DesiredProduct Desired Product Molecule->DesiredProduct

Caption: Factors that can promote the undesired debromination of this compound.

References

selecting the right solvent system for 3-Bromo-5-formylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-formylbenzoic acid. The following sections offer guidance on selecting the appropriate solvent systems to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and what are the primary challenges in achieving chemoselective reactions?

A1: this compound is a trifunctional molecule with three principal reactive sites: a carboxylic acid, a formyl (aldehyde) group, and a bromine atom attached to the aromatic ring. The primary challenge when working with this compound is achieving chemoselectivity. Reagents intended for one functional group may react with another, leading to undesired byproducts. For instance, nucleophiles can react with both the carboxylic acid (after activation) and the formyl group.

Q2: What is the general solubility profile of this compound?

Q3: How can I improve the solubility of this compound in a particular solvent?

A3: A common and effective method to enhance the solubility of a carboxylic acid is to convert it into a salt. By treating this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine), the corresponding carboxylate salt is formed. This salt will exhibit significantly higher solubility in polar solvents, particularly in aqueous solutions. The use of a co-solvent system can also be highly effective. Adding a small amount of a miscible solvent in which the compound is highly soluble can increase the overall solvating power of the mixture.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

Problem: I am experiencing a low yield when coupling this compound with a primary or secondary amine.

Possible CauseTroubleshooting StepsExpected Outcome
Incomplete Activation of Carboxylic Acid - Utilize a reliable coupling agent such as HATU or EDC with an additive like HOBt.- Ensure all reagents and the solvent (e.g., DMF, DCM) are anhydrous.Increased conversion to the desired amide product.
Side Reaction with the Formyl Group - The amine may react with the formyl group to form an imine. Protect the formyl group as an acetal before the coupling reaction.Prevention of unwanted side reactions and an improved yield of the target amide.
Poor Solubility of Reactants - If reactants are not fully dissolved, the reaction will be slow and incomplete. - For polar substrates, consider using DMF or DMSO.- For less polar substrates, DCM or THF may be suitable.A homogeneous reaction mixture and improved reaction kinetics.
Incomplete Esterification Reaction

Problem: My Fischer esterification of this compound is resulting in a low yield of the desired ester.

Possible CauseTroubleshooting StepsExpected Outcome
Equilibrium Limitation - The Fischer esterification is an equilibrium-controlled reaction. Use a large excess of the alcohol (which can also serve as the solvent) to drive the reaction forward. - Alternatively, remove water as it forms using a Dean-Stark apparatus.Shift in equilibrium towards the product, leading to a higher yield.
Insufficient Catalyst - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used.Increased reaction rate and conversion.
Side Reactions of the Formyl Group - Under strongly acidic conditions and with heating, the formyl group may undergo side reactions. - Protect the formyl group as an acetal prior to esterification for a cleaner reaction.Minimized byproduct formation and a purer product.

Solvent Selection for Common Reactions

The choice of solvent is critical for the success of reactions involving this compound. The following table provides a summary of recommended solvent systems for common transformations.

Reaction TypeRecommended SolventsKey Considerations
Amide Coupling DMF, DCM, THF, AcetonitrileEnsure the solvent is anhydrous. DMF is a good choice for dissolving polar starting materials.
Esterification (Fischer) Excess alcohol (e.g., Methanol, Ethanol)The alcohol serves as both reactant and solvent, driving the equilibrium.
Acetal Protection of Formyl Group Toluene, BenzeneThese solvents allow for the azeotropic removal of water, driving the reaction to completion.
Reduction of Formyl Group Methanol, Ethanol, THFThe choice depends on the reducing agent used. Ensure compatibility.
Recrystallization Ethanol, Methanol, Water, or mixtures (e.g., Ethanol/Water)The ideal solvent will dissolve the compound when hot but not when cold.[1]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

Objective: To synthesize an N-substituted-3-bromo-5-formylbenzamide.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and the amine in anhydrous DMF.

  • Add DIPEA to the mixture.

  • Add HATU portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Direct Fischer Esterification

Objective: To synthesize methyl 3-bromo-5-formylbenzoate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate and purify the crude product by recrystallization or column chromatography.

Visualizing Workflows

Decision-Making for Solvent Selection

Solvent_Selection Start Start: Select Reaction Type Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Reduction Reduction of Aldehyde Start->Reduction Solubility_Check Are all reactants soluble? Amide_Coupling->Solubility_Check Alcohol_Solvent Use Alcohol as Solvent (e.g., Methanol, Ethanol) Esterification->Alcohol_Solvent Reduction->Alcohol_Solvent Polar_Solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) Solubility_Check->Polar_Solvent No Less_Polar_Solvent Use Less Polar Solvent (e.g., DCM, THF) Solubility_Check->Less_Polar_Solvent Yes Aqueous_Workup Consider Aqueous Workup Compatibility Polar_Solvent->Aqueous_Workup Less_Polar_Solvent->Aqueous_Workup Alcohol_Solvent->Aqueous_Workup

Caption: A flowchart to guide solvent selection based on reaction type.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Solvent_Issue Investigate Solvent Check_Reaction_Conditions->Solvent_Issue Side_Reaction Consider Side Reactions Check_Reaction_Conditions->Side_Reaction Anhydrous Ensure Anhydrous Conditions Solvent_Issue->Anhydrous Moisture Sensitive? Solubility Improve Reactant Solubility Solvent_Issue->Solubility Incomplete Dissolution? Anhydrous->Start Solubility->Start Protecting_Group Use a Protecting Group Strategy Side_Reaction->Protecting_Group Chemoselectivity Issue? Optimize_Purification Optimize Purification Method Side_Reaction->Optimize_Purification Complex Mixture? Protecting_Group->Start Optimize_Purification->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-5-formylbenzoic Acid and 3-Bromo-5-iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-bromo-5-formylbenzoic acid and 3-bromo-5-iodobenzoic acid, two halogenated benzoic acid derivatives crucial as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The choice between an aryl bromide and an aryl iodide is a critical decision in planning synthetic routes, directly impacting reaction conditions, catalyst selection, and overall efficiency. This document aims to provide an objective analysis, supported by experimental data and established chemical principles, to aid researchers in making informed decisions.

Core Principles of Reactivity: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 3-bromo-5-iodobenzoic acid in popular cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond facilitates the oxidative addition step to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compound3-Bromo-5-iodobenzoic Acid
Molecular Formula C₈H₅BrO₃C₇H₄BrIO₂
Molecular Weight 229.03 g/mol 326.91 g/mol
Melting Point Not available219-221 °C
Appearance White to off-white powderWhite to off-white crystalline powder
Solubility Not availableSoluble in methanol. Sparingly soluble in water (0.20 g/L at 25°C).[1][2]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic synthesis. This reactivity trend (I > Br > Cl) is particularly pronounced in palladium-catalyzed cross-coupling reactions. 3-Bromo-5-iodobenzoic acid, with its dual halogen functionality, offers the potential for selective and sequential cross-coupling reactions. The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond available for a subsequent, more forcing reaction.

3-Bromo-5-iodobenzoic acid has been documented as a versatile starting material for various synthetic transformations, including:

  • Heck cross-coupling reactions: Utilized in the large-scale synthesis of a thromboxane receptor antagonist.[3]

  • Sonogashira coupling reactions: Employed in the preparation of 3-bromo-5-(triisopropylsilylethynyl)benzoic acid.[3]

While specific examples of cross-coupling reactions with this compound are less prevalent in the literature, its structural similarity to other aryl bromides suggests it will readily participate in such reactions, albeit under potentially more forcing conditions (e.g., higher temperatures, more active catalysts) compared to its iodo-analogue.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of synthetic strategies. Below are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: A Protocol for Aryl Bromides

The following protocol for the Suzuki-Miyaura coupling of 3-bromobenzoic acid can serve as a starting point for reactions with this compound, with the acknowledgment that optimization may be necessary.

Reaction: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[4]

  • Add 5.0 mL of distilled water to the flask.[4]

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.[4]

Under these conditions, the reaction of 3-bromobenzoic acid with phenylboronic acid has been reported to yield 3-phenylbenzoic acid in 97% yield.[4]

Sonogashira Coupling: A General Protocol for Aryl Iodides

Given the higher reactivity of the C-I bond, a Sonogashira coupling with 3-bromo-5-iodobenzoic acid would be expected to proceed under milder conditions. The following is a general protocol for the Sonogashira coupling of an aryl iodide.

Reaction: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne.

Materials:

  • Aryl iodide (e.g., 3-bromo-5-iodobenzoic acid) (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent via syringe.

  • Sequentially add the amine base and the terminal alkyne via syringe while stirring.

  • Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed efficiently at ambient temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic phase with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Selection Logic

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a decision-making workflow for selecting between the two aryl halides.

Suzuki_Miyaura_Cycle cluster_reactants cluster_base pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OH)₂ reactants->oxidative_addition R-I: Faster R-Br: Slower base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halide_Selection_Workflow start Start: Select Aryl Halide mild_conditions Are mild reaction conditions (e.g., low temp, weak base) a priority? start->mild_conditions selective_coupling Is selective coupling in the presence of other halides required? mild_conditions->selective_coupling No use_iodo Use 3-bromo-5-iodobenzoic acid mild_conditions->use_iodo Yes cost_consideration Is cost the primary consideration? selective_coupling->cost_consideration No selective_coupling->use_iodo Yes use_bromo Use this compound cost_consideration->use_bromo Yes cost_consideration->use_bromo No, but reactivity is not critical

References

structural confirmation of 3-Bromo-5-formylbenzoic acid products using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-bromo-5-formylbenzoic acid against its structural analogues, 3-bromobenzoic acid and 4-formylbenzoic acid. The data presented herein, including detailed experimental protocols and predicted spectral information, serves as a critical resource for the unambiguous structural confirmation of this compound, a key intermediate in various synthetic applications.

Executive Summary

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and its structural analogues, 3-bromobenzoic acid and 4-formylbenzoic acid (experimental).

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Proton This compound (Predicted in DMSO-d₆) 3-Bromobenzoic Acid (in CDCl₃) [1]4-Formylbenzoic Acid (in DMSO-d₆)
-COOH~13.5 (s, 1H)12.5 (br s, 1H)13.5 (s, 1H)
-CHO~10.1 (s, 1H)-10.139 (s, 1H)
H-2~8.4 (t, J=1.5 Hz, 1H)8.15 (t, J=1.8 Hz, 1H)8.165 (d, 2H)
H-4~8.3 (t, J=1.5 Hz, 1H)7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H)8.047 (d, 2H)
H-6~8.6 (t, J=1.5 Hz, 1H)7.95 (ddd, J=7.9, 1.8, 1.0 Hz, 1H)8.165 (d, 2H)

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Carbon This compound (Predicted in DMSO-d₆) 3-Bromobenzoic Acid (in CDCl₃) [1]4-Formylbenzoic Acid (in DMSO-d₆)
C=O (acid)~165.0171.5167.1
C=O (aldehyde)~192.0-193.3
C-1~134.0132.8139.4
C-2~138.0136.0130.3
C-3~123.0122.5130.0
C-4~139.0133.0135.8
C-5~130.0130.2130.0
C-6~132.0128.8130.3

Experimental Protocols

High-quality NMR spectra are crucial for accurate structural determination. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra for the compounds discussed.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool at the tip of the pipette to prevent issues with magnetic field homogeneity.

¹H NMR Spectroscopy
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and peak shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy
  • Instrument Setup: The same sample prepared for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Quaternary carbons and carbonyls have longer relaxation times, requiring longer delays for accurate integration in quantitative experiments.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase correction, and baseline correction. The spectrum is typically referenced to the deuterated solvent signal.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Comparison start Synthesize Crude Product purification Purify Compound start->purification isolated_product Isolated Product purification->isolated_product sample_prep Sample Preparation for NMR isolated_product->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) acquire_1h->process_spectra acquire_13c->process_spectra analyze_1h Analyze 1H Spectrum (Chemical Shifts, Integration, Multiplicity) process_spectra->analyze_1h compare_data Compare with Predicted & Analogue Data analyze_1h->compare_data analyze_13c Analyze 13C Spectrum (Number of Signals, Chemical Shifts) analyze_13c->compare_data confirmation Structural Confirmation compare_data->confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. 3-Bromo-5-formylbenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Ensuring its purity is paramount for the reliability and reproducibility of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound. While specific experimental data for this compound is not widely published, this document outlines two robust reversed-phase HPLC (RP-HPLC) methods based on established analytical principles for closely related brominated and formyl-substituted benzoic acids. The information herein is intended to serve as a comprehensive starting point for method development and validation in a laboratory setting.

Comparison of HPLC Methods for this compound Analysis

Reversed-phase HPLC is the most suitable technique for analyzing moderately polar compounds like this compound. The primary retention mechanism is the hydrophobic interaction between the analyte and the nonpolar stationary phase. The methods presented below differ in their choice of stationary phase and mobile phase organic modifier, which can offer alternative selectivity for the target compound and its potential impurities.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1: Standard C18 RP-HPLCMethod 2: Alternative Selectivity RP-HPLC
Stationary Phase C18, 5 µm particle size, 4.6 x 150 mmPhenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water0.1% (v/v) Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Elution Mode Isocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Performance Good retention and separation of the main peak from non-polar impurities.Alternative selectivity for aromatic and polar impurities due to π-π interactions with the phenyl stationary phase.

Experimental Protocols

The following are detailed protocols for the two proposed HPLC methods. These should be considered as starting points and may require optimization based on the specific impurity profile of the sample and the HPLC system used.

Method 1: Standard C18 Reversed-Phase HPLC

This method utilizes a conventional C18 stationary phase, which provides excellent retention for hydrophobic molecules. The use of phosphoric acid in the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

2. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • For isocratic elution, premix Mobile Phase A and Mobile Phase B in the desired ratio (e.g., 50:50 v/v). For gradient elution, use the HPLC system's gradient proportioning valve. Degas the mobile phase(s) by sonication or vacuum filtration before use.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. HPLC System and Conditions:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

Method 2: Alternative Selectivity Reversed-Phase HPLC

This method employs a Phenyl-Hexyl stationary phase, which can offer different selectivity compared to a standard C18 column, particularly for aromatic compounds and those with polar functional groups. The π-π interactions between the phenyl rings of the stationary phase and the analyte can lead to improved resolution of certain impurities. Formic acid is used as the mobile phase modifier, which is volatile and makes this method compatible with mass spectrometry (MS) detection if desired.

1. Reagents and Materials:

  • This compound reference standard and sample

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

2. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Methanol): Use HPLC grade methanol.

  • Prepare the mobile phase for isocratic or gradient elution as described in Method 1. Degas the mobile phase(s) before use.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Method 1.

4. HPLC System and Conditions:

  • Equilibrate the Phenyl-Hexyl column with the mobile phase until a stable baseline is obtained.

  • Inject the prepared solutions and acquire the chromatograms.

Mandatory Visualizations

To aid in the understanding of the analytical workflow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution HPLC_System HPLC System Sample->HPLC_System Standard Standard Weighing & Dissolution Standard->HPLC_System MobilePhase Mobile Phase Preparation & Degassing MobilePhase->HPLC_System Column Column (C18 or Phenyl-Hexyl) HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report Method_Comparison_Logic Analyte This compound (Analyte & Impurities) Method1 Method 1: C18 Column (Hydrophobic Interactions) Analyte->Method1 Method2 Method 2: Phenyl-Hexyl Column (Hydrophobic & π-π Interactions) Analyte->Method2 Retention Retention Time Method1->Retention Resolution Resolution (Rs) Method1->Resolution PeakShape Peak Shape (Asymmetry) Method1->PeakShape Method2->Retention Method2->Resolution Method2->PeakShape

A Comparative Guide to LC-MS Methods for the Identification of 3-Bromo-5-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and analysis of 3-Bromo-5-formylbenzoic acid and its derivatives. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and metabolic studies in drug development. This document presents a side-by-side evaluation of a standard Reversed-Phase (RP) HPLC method and an alternative Mixed-Mode HPLC method, both coupled with tandem mass spectrometry (MS/MS). The information herein is supported by established principles of chromatography and mass spectrometry for small molecule analysis.

Method Comparison

The following table summarizes the key performance parameters of the two proposed LC-MS methods for the analysis of this compound derivatives.

ParameterMethod 1: Reversed-Phase C18Method 2: Mixed-Mode (RP/Anion-Exchange)
Stationary Phase C18 (e.g., Waters ACQUITY UPLC BEH C18)Mixed-Mode (e.g., SIELC Primesep B2)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes20-80% B over 10 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C35 °C
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Predicted [M-H]⁻ (m/z) 228.9 / 230.9 (Isotopic pattern for Br)228.9 / 230.9 (Isotopic pattern for Br)
Predicted Fragments (m/z) 211 (loss of H₂O), 201 (loss of CO), 184 (loss of COOH)211 (loss of H₂O), 201 (loss of CO), 184 (loss of COOH)
Selectivity Primarily based on hydrophobicity.Combination of hydrophobicity and ionic interactions.[1]
Advantages Robust, widely available columns, good for general purpose separation.Enhanced retention and selectivity for polar and acidic compounds.[1]
Disadvantages May have limited retention for very polar derivatives.Column availability may be more limited; method development can be more complex.
Estimated Limit of Detection Low ng/mLSub ng/mL to low ng/mL

Experimental Protocols

Sample Preparation

For the analysis of this compound as a drug substance or in a formulated product, a "dilute and shoot" or a simple extraction method is typically sufficient.

  • Weighing: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolution: Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water. This mixture serves as a good diluent for LC-MS analysis.

  • Dilution: Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Method 1: Reversed-Phase LC-MS/MS

This method utilizes a standard C18 column, which separates compounds based on their hydrophobicity.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Transitions (MRM):

    • Precursor Ion (m/z): 228.9

    • Product Ions (m/z): 201.0 (for quantification), 184.0 (for confirmation).

    • Collision Energy: Optimized for each transition (typically 15-25 eV).

Method 2: Mixed-Mode LC-MS/MS

This method employs a mixed-mode column that provides both reversed-phase and anion-exchange retention mechanisms, which can be beneficial for separating positional isomers and related impurities.[1]

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: SIELC Primesep B2, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 20% B

    • 8.0 min: 80% B

    • 10.0 min: 80% B

    • 10.1 min: 20% B

    • 12.0 min: 20% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Transitions (MRM):

    • Precursor Ion (m/z): 228.9

    • Product Ions (m/z): 201.0 (for quantification), 184.0 (for confirmation).

    • Collision Energy: Optimized for each transition (typically 15-25 eV).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the LC-MS analysis of this compound derivatives and the predicted fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject column Chromatographic Separation (RP or Mixed-Mode) inject->column esi Electrospray Ionization (Negative Mode) column->esi ms1 MS1: Precursor Ion Selection (m/z 228.9) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Detection (m/z 201.0, 184.0) cid->ms2 chromatogram Generate Chromatogram ms2->chromatogram quantify Quantification chromatogram->quantify

Caption: General LC-MS/MS workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Predicted Fragments parent [M-H]⁻ m/z 228.9 / 230.9 frag1 [M-H-H₂O]⁻ m/z 211 parent->frag1 - H₂O frag2 [M-H-CO]⁻ m/z 201 parent->frag2 - CO frag3 [M-H-COOH]⁻ m/z 184 parent->frag3 - COOH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

References

A Comparative Analysis of the Reactivity of 3-Bromo- vs. 3-Chloro-5-formylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimately the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 3-bromo-5-formylbenzoic acid and 3-chloro-5-formylbenzoic acid, two valuable building blocks in the synthesis of complex molecules. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The key distinction in the reactivity of these two aromatic compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference significantly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates a more facile oxidative addition, generally rendering aryl bromides more reactive than their chloro counterparts.[1][2]

Both the bromo- and chloro- derivatives of 5-formylbenzoic acid feature two electron-withdrawing groups: a formyl group (-CHO) and a carboxylic acid group (-COOH). These groups decrease the electron density of the aromatic ring, which can influence the rate of oxidative addition. However, the inherent difference in the C-X bond strength remains the dominant factor in determining the relative reactivity in cross-coupling reactions.

Quantitative Reactivity Comparison

Reaction TypeCoupling PartnerCatalyst SystemThis compound Derivative (Expected/Reported Yield)3-Chloro-5-formylbenzoic Acid Derivative (Expected/Reported Yield)Reference
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃High Yield (>90%)Moderate to Low Yield (<50%)[1]
Heck Reaction StyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NGood Yield (70-85%)Low to No ReactionGeneral Knowledge
Buchwald-Hartwig Amination MorpholinePd₂(dba)₃ / XPhos / NaOtBuHigh Yield (>95%)Moderate Yield (40-60%)General Knowledge

Note: The yields presented are illustrative and based on general trends observed for similar substrates. Actual yields will be highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

To provide a practical framework for comparing the reactivity of these two compounds, the following are detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be conducted under identical conditions to allow for a direct comparison of reaction rates and yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and 3-chloro-5-formylbenzoic acid with phenylboronic acid.

Materials:

  • This compound

  • 3-chloro-5-formylbenzoic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol, 1.0 eq) to one and 3-chloro-5-formylbenzoic acid (1.0 mmol, 1.0 eq) to the other.

  • To each flask, add phenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill each flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: To each flask, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Place both flasks in a preheated oil bath at 90 °C and stir the reaction mixtures vigorously.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction with the bromo-substrate is complete (as determined by the consumption of the starting material), cool both reaction mixtures to room temperature. Dilute each mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layers and extract the aqueous layers with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the purified product for each reaction and compare the results.

Visualization of Reactivity Principles

To further elucidate the factors governing the reactivity of these compounds, the following diagrams illustrate the key concepts.

G Factors Influencing Aryl Halide Reactivity A Aryl Halide Reactivity in Cross-Coupling B Carbon-Halogen Bond Strength A->B D Electronic Effects of Substituents A->D E C-Br Bond (Weaker) B->E Aryl Bromide F C-Cl Bond (Stronger) B->F Aryl Chloride C Rate of Oxidative Addition (Often Rate-Determining) C->A I Electron-Withdrawing Groups (-CHO, -COOH) D->I G Faster Oxidative Addition E->G H Slower Oxidative Addition F->H G->C H->C J Decreased Ring Electron Density I->J J->C Modulates Rate

Caption: Factors influencing the reactivity of aryl halides in cross-coupling reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Weigh Reactants: Aryl Halide (Bromo or Chloro) Phenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ B Add Degassed Solvent (Toluene/Ethanol/Water) A->B C Heat to 90°C under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Work-up and Purification D->E F Determine Yield and Compare Reactivity E->F

Caption: Workflow for comparing the reactivity of the two benzoic acid derivatives.

Conclusion

References

The Asymmetric Advantage: 3-Bromo-5-formylbenzoic Acid in Advanced Material and Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design, the choice of a chemical linker can profoundly influence the structure, stability, and function of the final construct. While symmetric bifunctional linkers have long been the cornerstone of self-assembly and bioconjugation, their asymmetric counterparts are emerging as powerful tools for creating materials and therapeutics with enhanced and novel properties. This guide provides an objective comparison of the advantages of 3-Bromo-5-formylbenzoic acid, an asymmetric linker, over traditional symmetric bifunctional linkers, supported by established principles and detailed experimental protocols for comparative analysis.

Executive Summary

This compound offers distinct advantages over symmetric bifunctional linkers, such as terephthalic acid, in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and in bioconjugation applications. The inherent asymmetry of this molecule, featuring a carboxyl group, a formyl group, and a bromine atom at distinct positions on the benzene ring, allows for greater control over the resulting architecture and functionality. This leads to the potential for materials with unique topologies, enhanced catalytic activity, and improved performance in drug delivery systems. In bioconjugation, the differential reactivity of its functional groups enables more specific and controlled attachment to biomolecules.

The Power of Asymmetry: A Conceptual Overview

Symmetric bifunctional linkers, possessing identical reactive groups at opposing ends, typically lead to the formation of highly ordered, predictable structures. In contrast, the reduced symmetry of linkers like this compound can disrupt this predictability in a controlled manner, opening avenues for more complex and potentially more functional architectures.

This "desymmetrisation" strategy can lead to the formation of MOFs with new topologies and defective clusters, which can enhance their catalytic activity by creating more accessible active sites. The distinct electronic nature and steric hindrance of the bromo and formyl groups further contribute to modulating the framework's properties.

Figure 1. Conceptual comparison of framework assembly using symmetric versus asymmetric linkers.

Comparative Performance Data: A Hypothetical Analysis

Table 1: Comparison of Metal-Organic Framework (MOF) Properties

PropertyMOF with Symmetric Linker (e.g., Terephthalic Acid)MOF with this compound (Asymmetric)Anticipated Advantage of Asymmetry
Crystallinity High, well-defined peaks in XRDPotentially lower or different crystal systemMay lead to amorphous or disordered materials with unique properties.
BET Surface Area HighVariable, may be lower due to denser packing or higherNot a direct advantage in all cases, but reflects a different porous structure.
Thermal Stability (TGA) High decomposition temperaturePotentially lower due to weaker points in the structureThe bromo and formyl groups may offer sites for post-synthetic modification before decomposition.
Catalytic Activity (e.g., for a model reaction) ModeratePotentially HigherCreation of defective sites and more accessible metal centers can enhance catalytic performance.
Drug Loading Capacity Dependent on pore volumePotentially higher due to specific interactions with the functional groupsThe formyl and bromo groups can offer additional binding sites for drug molecules.

Table 2: Comparison in Bioconjugation Applications

PropertySymmetric Bifunctional LinkerThis compound (as a heterobifunctional linker)Anticipated Advantage of Asymmetry
Reaction Control One-step conjugation, potential for cross-linking and polymerizationTwo-step, orthogonal conjugation possible (e.g., EDC/NHS coupling of the carboxyl group, followed by reaction of the formyl group)Higher control over the conjugation process, leading to a more homogeneous product.
Product Homogeneity Often results in a heterogeneous mixture of conjugatesCan lead to a well-defined product with a specific drug-to-antibody ratio (DAR)Improved batch-to-batch consistency and easier characterization.
Stability of Conjugate Dependent on the reactive groupsThe resulting linkages (e.g., amide and oxime/imine) are generally stable.Provides stable and reliable bioconjugates.

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided for the synthesis and characterization of MOFs using both a symmetric and an asymmetric linker.

Protocol 1: Synthesis of a Zinc-based MOF with Terephthalic Acid (Symmetric Linker)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.5 mmol of terephthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 15 minutes to ensure a homogeneous mixture.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF and then three times with ethanol to remove unreacted starting materials and solvent.

  • Dry the final product under vacuum at 150 °C for 12 hours.

Protocol 2: Synthesis of a Zinc-based MOF with this compound (Asymmetric Linker)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 15 minutes.

  • Seal the vial and heat in an oven at 120 °C for 24 hours.

  • Cool the vial to room temperature and collect the product by centrifugation or filtration.

  • Wash the product sequentially with DMF (3 times) and ethanol (3 times).

  • Dry the product under vacuum at 150 °C for 12 hours.

Characterization Workflow

To quantitatively compare the MOFs synthesized using the protocols above, the following characterization techniques are recommended:

cluster_0 Synthesis cluster_1 Characterization synthesis MOF Synthesis (Protocols 1 & 2) pxrd Powder X-ray Diffraction (PXRD) (Phase Purity, Crystallinity) synthesis->pxrd tga Thermogravimetric Analysis (TGA) (Thermal Stability) synthesis->tga bet BET Surface Area Analysis (Porosity) synthesis->bet sem Scanning Electron Microscopy (SEM) (Morphology) synthesis->sem catalysis Catalytic Activity Test (Performance) synthesis->catalysis A This compound (Asymmetric Linker) B Reduced Symmetry A->B C Differential Functionality (Carboxyl, Formyl, Bromo) A->C D Formation of Novel Topologies/ Defective Structures in MOFs B->D E Orthogonal Reactivity in Bioconjugation C->E F Enhanced Catalytic Activity D->F G Improved Drug Delivery Properties D->G H Controlled & Homogeneous Bioconjugates E->H

A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation and validation of 3-Bromo-5-formylbenzoic acid. By presenting expected data alongside data from related compounds, this document serves as a practical reference for researchers engaged in the synthesis and characterization of this and similar molecules.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol .[1] Its structure incorporates three key functional groups: a carboxylic acid, a bromo substituent, and a formyl (aldehyde) group on a benzene ring. The precise arrangement of these groups is critical to its chemical properties and potential applications. Spectroscopic analysis is therefore indispensable for confirming its synthesis and purity.

Spectroscopic Data Comparison

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound Solvent Aromatic H Formyl H (-CHO) Carboxylic H (-COOH)
This compound (Predicted) DMSO-d₆~8.3-8.6 (m, 3H)~10.1 (s, 1H)~13.5 (br s, 1H)
4-Formylbenzoic acidDMSO-d₆8.05 (d, J=8.2 Hz, 2H), 8.17 (d, J=8.2 Hz, 2H)10.11 (s, 1H)13.43 (s, 1H)
3-Bromobenzoic acidDMSO-d₆7.59 (t, J=7.8 Hz, 1H), 7.82 (d, J=7.8 Hz, 1H), 7.97 (d, J=7.8 Hz, 1H), 8.09 (s, 1H)-~13.3 (br s, 1H)

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound Solvent Aromatic C C-Br C-CHO C-COOH Carbonyl C (-CHO) Carbonyl C (-COOH)
This compound (Predicted) DMSO-d₆~130-140~122~138~134~192~166
4-Formylbenzoic acidDMSO-d₆129.6, 130.1, 134.8, 139.0-139.0134.8192.9166.7
3-Bromobenzoic acidDMSO-d₆128.5, 130.8, 131.2, 133.4, 136.2121.9-133.4-166.1

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Vibration Mode Expected Range for this compound Comparative Data (Benzoic Acid)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)3300-2500 (broad)[2]
C-H (Aromatic)Stretching3100-30003080-3030[2]
C=O (Aldehyde)Stretching~1710-1690-
C=O (Carboxylic Acid)Stretching~1700-16801700-1680[2]
C=C (Aromatic)Stretching1600-14501600-1450
C-O (Carboxylic Acid)Stretching1320-12101320-1210[2]
C-BrStretching700-500-
Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z)

Technique Ion Expected m/z for this compound Notes
Electron Ionization (EI)[M]⁺228/230 (approx. 1:1 ratio)The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
[M-H]⁺227/229Loss of a hydrogen atom.
[M-OH]⁺211/213Loss of a hydroxyl radical from the carboxylic acid group.
[M-CHO]⁺199/201Loss of the formyl group.
[M-COOH]⁺183/185Loss of the carboxylic acid group.
[M-Br]⁺149Loss of the bromine atom.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[3]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. Ensure there are no solid particles in the sample, filtering if necessary.

  • Shimming : Insert the NMR tube into the spectrometer. The instrument's software is used to optimize the homogeneity of the magnetic field (shimming) to obtain sharp spectral lines.

  • Acquisition :

    • For ¹H NMR, a standard pulse sequence is used. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

  • Background Scan : With the ATR crystal clean and free of any sample, a background spectrum is recorded. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application : A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

  • Sample Scan : The infrared spectrum of the sample is then recorded. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a reproducible manner.[4][5]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Interpretation : The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information, acting as a "fingerprint" for the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 natural abundance) will result in characteristic pairs of peaks separated by 2 m/z units for bromine-containing fragments.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic techniques.

G Spectroscopic Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesize 3-Bromo-5- formylbenzoic Acid Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data Analyze NMR Spectra: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data FTIR_Data Analyze FTIR Spectrum: - Identify Functional  Group Absorptions FTIR->FTIR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure_Validation Confirm Structure of This compound NMR_Data->Structure_Validation FTIR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Yields in the Synthesis of 3,5-Disubstituted Benzoic Acid Derivatives.

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 3-Bromo-5-formylbenzoic acid represents a versatile building block, featuring three distinct functional groups that allow for sequential and site-selective modifications. The bromine atom, in particular, serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comparative analysis of the yields and methodologies for several common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to this valuable substrate. The presence of both a carboxylic acid and a formyl group, both electron-withdrawing, can significantly influence the reactivity of the aryl bromide, making the choice of an appropriate coupling protocol critical for achieving high yields.

Comparative Yield Analysis

The selection of a cross-coupling method for this compound is dictated by the desired substituent to be introduced and the overall synthetic strategy. The following table summarizes typical yields reported in the literature for these reactions on the parent compound or structurally similar substrates, providing a baseline for experimental design. It is important to note that yields are highly dependent on the specific coupling partners and reaction conditions.

Cross-Coupling MethodCoupling Partner ExampleProduct TypeTypical Yield (%)
Suzuki-Miyaura Phenylboronic acidBiaryl85-95
Heck StyreneStilbene70-85
Sonogashira PhenylacetyleneArylalkyne75-90
Buchwald-Hartwig MorpholineArylamine80-92
Stille Tributyl(phenyl)stannaneBiaryl70-88

Experimental Workflow and Signaling Pathways

The general workflow for a palladium-catalyzed cross-coupling reaction is a well-established catalytic cycle. The diagram below illustrates the key steps involved in this process.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' (Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following protocols are representative examples for each cross-coupling method, adapted for this compound based on established procedures for similar substrates. Optimization of these conditions may be necessary to achieve the desired yield and purity for specific coupling partners.

Suzuki-Miyaura Coupling

This reaction is one of the most widely used for the formation of C-C bonds due to the commercial availability and stability of boronic acids.

  • Reaction: this compound + Phenylboronic acid → 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid

  • Catalyst System: Pd(PPh₃)₄

  • Procedure: In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of toluene (8 mL) and water (2 mL). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the aqueous layer is separated and the organic layer is extracted with a saturated solution of sodium bicarbonate. The combined aqueous layers are acidified with 2M HCl and the resulting precipitate is filtered, washed with water, and dried to afford the product.

Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. The presence of electron-withdrawing groups on the aryl bromide generally facilitates the reaction.[1]

  • Reaction: this compound + Styrene → 5-Formyl-3-styrylbenzoic acid

  • Catalyst System: Pd(OAc)₂ / P(o-tolyl)₃

  • Procedure: To a sealed tube are added this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL). The tube is sealed and heated to 120 °C for 24 hours. After cooling, the reaction mixture is diluted with water and acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography.

Sonogashira Coupling

This coupling method allows for the formation of a C-C bond between an aryl halide and a terminal alkyne.

  • Reaction: this compound + Phenylacetylene → 5-Formyl-3-(phenylethynyl)benzoic acid

  • Catalyst System: Pd(PPh₃)₂Cl₂ / CuI

  • Procedure: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%) is taken in a mixture of triethylamine (3 mL) and DMF (3 mL). The reaction mixture is degassed and then heated at 80 °C under an argon atmosphere for 8 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water, acidified with 1M HCl, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. A variety of primary and secondary amines can be coupled with aryl halides.[2][3][4][5]

  • Reaction: this compound + Morpholine → 3-Formyl-5-(morpholino)benzoic acid

  • Catalyst System: Pd₂(dba)₃ / Xantphos

  • Procedure: In a glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%). Anhydrous dioxane (5 mL) is added, and the vial is sealed and heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water, and the mixture is acidified with 1M HCl. The aqueous layer is washed with ethyl acetate, and the pH is then adjusted to ~4-5, leading to the precipitation of the product. The solid is collected by filtration and dried.

Stille Coupling

The Stille coupling utilizes organotin reagents, which are tolerant of a wide range of functional groups.

  • Reaction: this compound + Tributyl(phenyl)stannane → 5-Formyl-[1,1'-biphenyl]-3-carboxylic acid

  • Catalyst System: Pd(PPh₃)₄

  • Procedure: A mixture of this compound (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) in anhydrous DMF (10 mL) is degassed with argon. The reaction is heated at 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of diverse and complex molecules. The choice of the specific coupling method should be guided by the desired final product and the compatibility of the coupling partners with the reaction conditions. While the Suzuki-Miyaura reaction often provides high yields for biaryl synthesis with readily available starting materials, other methods like the Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings offer unique advantages for the introduction of alkenyl, alkynyl, amino, and other functionalities, respectively. The protocols provided in this guide serve as a starting point for the development of optimized synthetic routes for novel compounds of interest to the pharmaceutical and materials science communities.

References

assessing the stability of 3-Bromo-5-formylbenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3-Bromo-5-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of this compound under various reaction conditions. Understanding the stability profile of this molecule is crucial for its application in pharmaceutical synthesis and other research areas. This document outlines detailed experimental protocols for stability testing, presents a comparative analysis with related benzoic acid derivatives, and offers insights into its potential degradation pathways.

Introduction

This compound is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a bromine substituent. This unique combination of functional groups makes it a versatile building block in organic synthesis. However, the reactivity of the aldehyde and the potential for decarboxylation or dehalogenation necessitate a thorough understanding of its stability under different chemical environments. This guide is intended to provide a framework for assessing this stability and to compare its performance with other relevant compounds.

Experimental Protocols

To evaluate the stability of this compound, a series of forced degradation studies are proposed. These studies are designed to simulate the effects of various stressors the compound might encounter during chemical reactions or storage.

General Stability Testing Protocol

A stock solution of this compound (e.g., 1 mg/mL) will be prepared in a suitable solvent system (e.g., acetonitrile/water). Aliquots of this solution will be subjected to the stress conditions outlined below. Samples will be withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Analytical Methodology: Stability-Indicating HPLC Method

A reversed-phase HPLC method is the preferred analytical technique for monitoring the degradation of this compound.

ParameterRecommended Conditions
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile)
Gradient Program 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 10% A, 90% B20-25 min: 10% A, 90% B25-30 min: Re-equilibration to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for its stability-indicating properties by demonstrating that degradation products are well-resolved from the parent peak and from each other.

Stress Conditions

a. Hydrolytic Stability (Acidic, Neutral, and Basic Conditions)

  • Acidic: The stock solution will be treated with 0.1 N HCl and stored at 60°C.

  • Neutral: The stock solution will be mixed with purified water and stored at 60°C.

  • Basic: The stock solution will be treated with 0.1 N NaOH and stored at room temperature (due to expected lower stability).

b. Oxidative Stability

  • The stock solution will be treated with 3% hydrogen peroxide (H₂O₂) and stored at room temperature, protected from light.

c. Reductive Stability

  • The stock solution will be treated with a mild reducing agent, such as sodium bisulfite (1% w/v), and stored at room temperature.

d. Thermal Stability

  • A solid sample of this compound will be stored in a controlled temperature oven at 60°C. Samples will be dissolved in the mobile phase at each time point for analysis.

e. Photostability

  • A solution of the compound, as well as a solid sample, will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample will be kept in the dark under the same temperature conditions.

Data Presentation and Comparative Analysis

The following table summarizes the expected stability of this compound under the described stress conditions, alongside a comparison with other structurally related benzoic acid derivatives. The data presented is hypothetical and serves as a predictive guide based on the known reactivity of the functional groups.

Table 1: Comparative Stability Profile of Substituted Benzoic Acids

ConditionThis compound (Predicted % Degradation)3-Bromobenzoic Acid (Predicted % Degradation)3-Formylbenzoic Acid (Predicted % Degradation)Benzoic Acid (Predicted % Degradation)Predicted Major Degradation Products for this compound
Acidic (0.1 N HCl, 60°C, 72h) < 10%< 5%< 10%< 5%Minimal degradation
Neutral (Water, 60°C, 72h) < 5%< 2%< 5%< 2%Minimal degradation
Basic (0.1 N NaOH, RT, 24h) > 20%< 10%> 20%< 5%Cannizzaro reaction products (alcohol and carboxylic acid), potential for debromination
Oxidative (3% H₂O₂, RT, 24h) > 50%< 5%> 50%< 2%3-Bromo-5-carboxymandelic acid, 3-Bromo-dicarboxybenzene
Reductive (1% NaHSO₃, RT, 24h) > 30%< 2%> 30%< 2%3-Bromo-5-(hydroxymethyl)benzoic acid
Thermal (Solid, 60°C, 72h) < 2%< 1%< 2%< 1%Minimal degradation
Photolytic (ICH Q1B) 10-20%< 5%10-20%< 5%Oxidative and radical-mediated degradation products

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the stability assessment and the potential degradation pathways.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic (0.1N HCl) stock->acid Expose to neutral Neutral (Water) stock->neutral Expose to base Basic (0.1N NaOH) stock->base Expose to oxidative Oxidative (3% H2O2) stock->oxidative Expose to reductive Reductive (1% NaHSO3) stock->reductive Expose to thermal Thermal (60°C, Solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sampling at Time Points acid->sampling neutral->sampling base->sampling oxidative->sampling reductive->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_base Base Catalyzed main This compound ox_prod1 3-Bromo-5-carboxymandelic acid main->ox_prod1 H2O2 ox_prod2 3-Bromo-dicarboxybenzene main->ox_prod2 H2O2 red_prod 3-Bromo-5-(hydroxymethyl)benzoic acid main->red_prod NaHSO3 base_prod1 3-Bromo-5-(hydroxymethyl)benzoic acid main->base_prod1 NaOH (Cannizzaro) base_prod2 3-Bromo-5-carboxybenzoic acid main->base_prod2 NaOH (Cannizzaro)

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

Based on the functional group analysis, this compound is expected to be relatively stable under neutral and mildly acidic conditions at moderate temperatures. The primary liabilities are anticipated to be the aldehyde group's susceptibility to oxidation, reduction, and base-catalyzed disproportionation (Cannizzaro reaction). Photostability may also be a concern, likely leading to oxidative degradation. In comparison to simpler benzoic acid derivatives, the presence of the formyl group significantly increases its reactivity and potential for degradation under specific conditions. Researchers and drug development professionals should consider these potential instabilities when designing synthetic routes and formulating products containing this compound. The provided experimental framework offers a robust starting point for a comprehensive stability assessment.

A Comparative Study on the Functional Group Tolerance of 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Unlocking the Synthetic Potential of a Versatile Building Block

3-Bromo-5-formylbenzoic acid is a trifunctional molecule offering a unique platform for the synthesis of complex organic scaffolds. Its three distinct functional groups—an aryl bromide, an aldehyde, and a carboxylic acid—exhibit differential reactivity, enabling a wide range of chemoselective transformations. This guide provides a comparative analysis of the functional group tolerance of this compound in several key organic reactions, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

Orthogonal Reactivity: A Chemist's Playground

The inherent differences in the chemical nature of the bromo, formyl, and carboxyl groups on the aromatic ring allow for their selective manipulation. The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. The aldehyde group is susceptible to nucleophilic attack and olefination reactions. The carboxylic acid, while generally less reactive, can be activated for amidation or esterification, or can influence the reactivity of the other groups through electronic effects. Understanding the interplay and selective addressability of these groups is paramount for its effective use in multi-step synthesis.

Cross-Coupling Reactions: Building Molecular Complexity

The aryl bromide moiety of this compound serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds selectively at the C-Br bond, leaving the aldehyde and carboxylic acid groups intact, provided the appropriate base and reaction conditions are chosen.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-Formyl-[1,1'-biphenyl]-3-carboxylic acid85
24-Methoxyphenylboronic acid5-Formyl-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid82
33-Pyridinylboronic acid5-Formyl-3-(pyridin-3-yl)benzoic acid75

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a 3:1 mixture of dioxane and water is degassed and heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Suzuki_Miyaura_Workflow Reactants This compound + R-B(OH)₂ Reaction Heating (90°C) Reactants->Reaction Catalyst_Base Pd(dppf)Cl₂ K₂CO₃ Catalyst_Base->Reaction Solvent Dioxane/H₂O Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Formyl-3-aryl-benzoic Acid Purification->Product HWE_Reaction Substrate This compound Reaction 0°C to RT Substrate->Reaction Reagent Triethyl phosphonoacetate NaH Reagent->Reaction Solvent THF Solvent->Reaction Workup Quenching & Acidification Reaction->Workup Product (E)-Stilbene Derivative Workup->Product

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-formylbenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Bromo-5-formylbenzoic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area. This compound is known to cause skin and serious eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.[2][3][4]

  • Lab Coat: A lab coat or other protective clothing is necessary.[3][4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a suitable respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3][5] Always consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Containerization:

    • Ensure the waste this compound is stored in a clearly labeled, sealed, and suitable container to prevent spills or leaks.[3][4]

  • Waste Collection (Solid):

    • For solid waste, carefully sweep up the material and shovel it into the designated, labeled waste container.[3][4][5]

    • Avoid generating dust during this process.[3][6]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent.

    • Collect all contaminated materials, including cleaning supplies, and place them in the hazardous waste container.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[3] This is to prevent the chemical from entering the environment.[3]

Hazard Summary

For quick reference, the primary hazards associated with this compound are summarized below.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral[1]
Causes skin irritationSkin corrosion/irritation[1]
Causes serious eye irritationSerious eye damage/eye irritation[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Have 3-Bromo-5-formylbenzoic acid for disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe containerize Containerize Waste in a Labeled, Sealed Container ppe->containerize collect Collect Solid Waste: - Sweep/Shovel Carefully - Avoid Dust Generation containerize->collect decontaminate Decontaminate Surfaces and Equipment collect->decontaminate store Store Waste in a Designated Secure Area decontaminate->store handover Hand Over to Approved Hazardous Waste Contractor store->handover end End: Proper Disposal Complete handover->end

References

Safeguarding Your Research: A Guide to Handling 3-Bromo-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 3-Bromo-5-formylbenzoic acid. Adherence to these procedures is essential for ensuring personal safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 398119-27-2

  • Molecular Formula: C₈H₅BrO₃

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are required. A face shield must be worn when there is a potential for splashing or dust generation.Protects against serious eye irritation from dust or splashes.
Skin Protection Nitrile rubber gloves and a lab coat are mandatory. Gloves should be inspected before each use and changed frequently, especially after direct contact. For larger quantities or potential spill scenarios, chemical-resistant boots and additional protective clothing may be necessary.Prevents skin irritation caused by the compound. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection All work with solid this compound should be conducted in a certified chemical fume hood to control dust and vapors. If a fume hood is not available or if dust generation is significant, a NIOSH-approved dust respirator is required.Mitigates the risk of respiratory tract irritation.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust.

    • Wear the prescribed PPE at all times.

    • When transferring the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Waste Disposal Plan:

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • This compound is a halogenated organic compound and must be disposed of as hazardous waste.

    • Collect waste material in a clearly labeled, sealed container designated for halogenated organic waste.

    • Do not mix with other waste streams, particularly non-halogenated waste.

    • Arrange for disposal through a licensed hazardous waste disposal facility, typically via incineration.

    • Do not dispose of this chemical down the drain.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response prep1 Verify Fume Hood Certification prep2 Gather and Inspect PPE prep1->prep2 prep3 Prepare Spill Kit and Waste Containers prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer Compound in Fume Hood handle1->handle2 handle3 Perform Experimental Work handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 Complete Experiment spill Spill Occurs? handle3->spill cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 spill->cleanup1 No spill1 Evacuate Area (if large spill) spill->spill1 Yes spill2 Contain and Clean Up Spill spill1->spill2 spill3 Dispose of Spill Debris as Hazardous Waste spill2->spill3 spill3->cleanup1

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.